Product packaging for Gallic acid PEG4 ester(Cat. No.:)

Gallic acid PEG4 ester

Cat. No.: B15499900
M. Wt: 346.33 g/mol
InChI Key: MZPOAYBGXUCAHM-UHFFFAOYSA-N
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Description

Gallic acid PEG4 ester is a useful research compound. Its molecular formula is C15H22O9 and its molecular weight is 346.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O9 B15499900 Gallic acid PEG4 ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C15H22O9/c16-1-2-21-3-4-22-5-6-23-7-8-24-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,16-19H,1-8H2

InChI Key

MZPOAYBGXUCAHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Gallic Acid PEG4 Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physicochemical properties of Gallic acid PEG4 ester. Due to the limited availability of public data for this specific molecule, this document also includes relevant data for the parent molecule, gallic acid, and a closely related diester, PEG-digallate, to provide a comparative context.

Introduction

Gallic acid, a naturally occurring phenolic acid, is a well-documented antioxidant with a range of biological activities.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. This compound represents a molecule where a four-unit PEG chain is attached to gallic acid via an ester linkage, theoretically combining the therapeutic benefits of gallic acid with the drug delivery advantages of PEGylation.

Physicochemical Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available data for the parent compound, gallic acid, and provides some characterization details for a related PEG-digallate compound.

PropertyGallic AcidThis compoundPEG-Digallate
Molecular Formula C₇H₆O₅C₁₅H₂₂O₉Not Specified
Molecular Weight 170.12 g/mol [1]Estimated: ~362.33 g/mol Not Specified
Aqueous Solubility 1.072 g/100 g solvent (at 298.15 K)[2]Data not available. Expected to be higher than gallic acid due to the hydrophilic PEG chain.[3]Data not available
logP 0.70[1]Data not available. Expected to be lower than gallic acid n-alkyl esters of similar chain length due to the ether oxygens in the PEG chain.Data not available
pKa Not specified in search resultsData not availableData not available
UV-Vis λmax 277 nm[4][5]Data not available295 nm[4][5][6]
Thermal Stability Stable up to 87°C, with decomposition phases between 220-264°C.[4][5]Data not availableThermally stable, characterized by TGA.[4][6]

Experimental Protocols

Synthesis of PEG-Digallate (as a proxy)

A green, solvent-free synthesis method has been reported for a PEG-digallate.[4][6]

  • Reaction: Gallic acid and polyethylene glycol are reacted in a 1:1 molar ratio in an Erlenmeyer flask.

  • Conditions: The solid-solid reaction is carried out without a solvent.

  • Characterization: The resulting diester is characterized using Fourier-transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), and scanning electron microscopy (SEM).[4][6]

Determination of Aqueous Solubility (Shake-Flask Method)

This widely used method can be employed to determine the aqueous solubility of this compound.

  • Procedure: An excess amount of the compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature water bath until equilibrium is reached.

  • Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Determination of logP (Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases.

  • Analysis: The concentration of the compound in each phase is measured after separation of the layers. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated gallic acid derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_property Property Determination Reactants Gallic Acid + PEG4 Reaction Esterification Reaction (e.g., solid-state) Reactants->Reaction Product Crude this compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS TGA Thermogravimetric Analysis Purification->TGA UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility LogP logP Determination Purification->LogP

Caption: Synthesis and Characterization Workflow.

Conclusion

While direct, comprehensive physicochemical data for this compound remains elusive in the public domain, this guide provides a foundational understanding based on the properties of its parent molecule and related compounds. The provided experimental methodologies offer a starting point for researchers to fully characterize this promising molecule. Further investigation is warranted to elucidate the precise physicochemical properties of this compound to unlock its full potential in pharmaceutical and other applications.

References

A Technical Guide to the Solubility of Gallic Acid and its PEG4 Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gallic acid in various solvents and outlines the methodologies for determining the solubility of its derivatives, specifically the Gallic Acid PEG4 ester. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust foundation for researchers by presenting detailed data for the parent compound, gallic acid, and standardized experimental protocols for solubility determination.

Furthermore, this guide delves into the known biological signaling pathways modulated by gallic acid, offering insights into its potential therapeutic applications. The information is intended to support research and development efforts in pharmacology, medicinal chemistry, and materials science.

Solubility Data: Gallic Acid

SolventTemperature (°C)SolubilityReference
Water2512.6 g/L[1]
Water142.72870 g/L[1]
Phosphate-Buffered Saline (PBS), pH 7.2-~2 mg/mL[2]
Ethanol-~16 mg/mL[2]
Dimethyl Sulfoxide (DMSO)-~16 mg/mL[2]
Dimethylformamide (DMF)-~25 mg/mL[2]
Methanol25Higher than in ethanol or water[3]
Ethyl Acetate25Lower than in water[3]
Acetone-Soluble[3]
Ether-Limited solubility[3]
Chloroform-Limited solubility[3]

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the this compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • Quantification: The concentration of the dissolved this compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Solubility Screening (Kinetic Solubility)

This method is suitable for early-stage drug discovery where a rapid assessment of solubility for multiple compounds or in various solvent systems is required.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the same organic solvent in a multi-well plate format.

  • Addition of Aqueous Buffer: A fixed volume of the aqueous buffer is added to each well containing the diluted compound.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the presence of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Signaling Pathways Modulated by Gallic Acid

Gallic acid has been shown to influence several key signaling pathways involved in cellular processes, particularly in the context of cancer. While the specific effects of the PEG4 ester modification on these activities are yet to be determined, understanding the mechanisms of the parent compound provides a valuable starting point for investigation.

Gallic acid has been reported to exert its effects through the modulation of pathways such as PI3K/AKT/EGFR and MAPK.[4] In the context of cancer, it has been shown to inhibit cell growth and the expression of vascular endothelial growth factor (VEGF) through the PTEN/AKT/HIF-1α/VEGF signaling pathway.[5] Furthermore, studies have indicated that gallic acid can potentiate the efficacy of chemotherapy agents by modulating the PI3K/AKT/mTOR pathway.[6]

Below are diagrams illustrating these key signaling pathways.

Gallic_Acid_Signaling_Pathways cluster_PI3K PI3K/AKT/EGFR Pathway cluster_MAPK MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Gallic_Acid_PI3K Gallic Acid Gallic_Acid_PI3K->PI3K Inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Gallic_Acid_MAPK Gallic Acid Gallic_Acid_MAPK->MAPK Activates

Caption: Gallic Acid's modulation of PI3K/AKT/EGFR and MAPK signaling pathways.

PTEN_Pathway cluster_0 PTEN/AKT/HIF-1α/VEGF Pathway PTEN PTEN AKT_p p-AKT PTEN->AKT_p Inhibits HIF1a HIF-1α AKT_p->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Gallic_Acid Gallic Acid Gallic_Acid->PTEN Activates

Caption: Gallic Acid's influence on the PTEN/AKT/HIF-1α/VEGF signaling pathway.

Experimental Workflow Visualization

The following diagram outlines a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Compound (this compound) prep_solvent Prepare Solvents (Aqueous & Organic) start->prep_solvent shake_flask Shake-Flask Method (Equilibrium Solubility) prep_solvent->shake_flask hts High-Throughput Screen (Kinetic Solubility) prep_solvent->hts equilibration Equilibration (24-48h) shake_flask->equilibration stock_prep Prepare DMSO Stock Solution hts->stock_prep centrifugation Phase Separation (Centrifugation) equilibration->centrifugation sampling Supernatant Sampling & Dilution centrifugation->sampling hplc Quantification (HPLC) sampling->hplc calc_eq Calculate Equilibrium Solubility hplc->calc_eq end End: Solubility Data calc_eq->end serial_dilution Serial Dilution stock_prep->serial_dilution add_buffer Add Aqueous Buffer serial_dilution->add_buffer precipitation Detect Precipitation (Nephelometry) add_buffer->precipitation calc_kin Determine Kinetic Solubility precipitation->calc_kin calc_kin->end

Caption: A general experimental workflow for determining compound solubility.

Conclusion

This technical guide serves as a foundational resource for researchers engaged in the study and development of gallic acid and its derivatives. While direct quantitative solubility data for this compound remains to be published, the provided information on the parent compound's solubility, detailed experimental protocols, and insights into relevant biological pathways offer a robust framework to guide future research and experimentation. The methodologies and data presented herein are intended to facilitate the characterization of this compound and accelerate its potential application in various scientific and therapeutic fields.

References

Biocompatibility and Cytotoxicity of Gallic Acid PEG4 Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of Gallic Acid PEG4 Ester. While direct experimental data for this specific compound is limited, this document synthesizes available information on structurally related compounds, including gallic acid, its various esters, and polyethylene glycol (PEG), to provide a predictive assessment. This guide includes a summary of quantitative cytotoxicity data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to support further research and development.

Introduction

Gallic acid, a naturally occurring phenolic compound, and its derivatives are widely recognized for their antioxidant, anti-inflammatory, and antineoplastic properties[1][2][3]. The conjugation of gallic acid with polyethylene glycol (PEG), a biocompatible and non-immunogenic polymer, is a promising strategy to enhance its pharmacokinetic profile and therapeutic potential[4][5]. Specifically, the esterification of gallic acid with a tetraethylene glycol (PEG4) moiety is of interest for improving solubility and bioavailability. This guide explores the expected biocompatibility and cytotoxicity of this compound based on available scientific literature for related molecules.

Biocompatibility Profile

The biocompatibility of this compound is anticipated to be high, primarily due to the established safety profile of its constituent parts: gallic acid and PEG.

  • Polyethylene Glycol (PEG): PEG is a polymer generally recognized as safe (GRAS) by the US Food and Drug Administration and is widely used in pharmaceutical formulations to improve the biocompatibility of various molecules[1]. It is known to reduce protein adsorption and cellular adhesion to surfaces, thereby minimizing immunogenic responses. However, the cytotoxicity of PEG derivatives can be influenced by their molecular weight and end groups, with some studies indicating potential toxicity for very low molecular weight PEGs at high concentrations.

  • Gallic Acid: Gallic acid has demonstrated a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells[6][7]. For instance, studies have shown that gallic acid has significantly less cytotoxic effects on normal human umbilical vein endothelial cells (HUVECs) compared to cervical cancer cells[6].

Based on these properties, this compound is expected to exhibit good biocompatibility, a critical attribute for its potential use in drug delivery and other biomedical applications.

Cytotoxicity Assessment

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of gallic acid and a structurally similar gallic acid-triethylene glycol (GATG) dendrimer on various cell lines. This data can serve as a reference for predicting the potential cytotoxicity of this compound.

CompoundCell LineCell TypeIC50 ValueExposure TimeReference
Gallic AcidMDA-MB-231Human Breast Cancer~50 µM48 hours[8]
Gallic AcidOVCAR-3Human Ovarian Cancer20.36 ± 0.18 µM48 hours[7]
Gallic AcidA2780/CP70Human Ovarian Cancer27.18 ± 0.88 µM48 hours[7]
Gallic AcidHeLaHuman Cervical Cancer>15 µg/ml (viability ~84% at 10µg/ml)24 hours[6]
Gallic AcidHTB-35Human Cervical Cancer>15 µg/ml (viability ~88% at 10µg/ml)24 hours[6]
Gallic acid–triethylene glycol (GATG) dendrimerPC-3Human Prostate CancerNot specified (viability ~34%)72 hours[9]
Gallic acid–triethylene glycol (GATG) dendrimerDU-145Human Prostate CancerNot specified (viability ~26%)72 hours[9]
Gallic acid–triethylene glycol (GATG) dendrimerPNT1ANon-malignant ProstateNot specified (viability ~23%)72 hours[9]

Note: The cytotoxicity of gallic acid esters is often related to their lipophilicity, which is influenced by the length of the alkyl or PEG chain[10].

Experimental Protocols

This section details common methodologies used to assess the cytotoxicity and biocompatibility of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere for 24 hours[9].

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control[9].

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Gallic Acid-Induced Apoptosis Pathway

Gallic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and activation of caspases[10].

Gallic_Acid_Apoptosis_Pathway GA Gallic Acid Ester ROS ↑ Reactive Oxygen Species (ROS) GA->ROS Induces Bax ↑ Bax GA->Bax Bcl2 ↓ Bcl-2 GA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for gallic acid ester-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of a new compound.

Cytotoxicity_Workflow start Start synthesis Compound Synthesis (this compound) start->synthesis mtt_assay MTT Assay (Determine IC50) synthesis->mtt_assay cell_culture Cell Line Culture (Cancer & Normal) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay If cytotoxic data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity evaluation.

Conclusion

While direct experimental evidence for the biocompatibility and cytotoxicity of this compound is not yet widely available, the existing literature on gallic acid, its esters, and PEG provides a strong foundation for a predictive assessment. The conjugation with PEG4 is expected to confer high biocompatibility. The cytotoxicity is likely to be driven by the gallic acid component, with potential for selective action against cancer cells. Further in vitro and in vivo studies are essential to definitively characterize the biological profile of this compound and validate its potential for therapeutic applications. The experimental protocols and pathways outlined in this guide provide a framework for such future investigations.

References

In Vitro Antioxidant Potential of Gallic Acid PEG4 Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant properties.[1][2] To enhance its pharmacokinetic profile and solubility, derivatization with polyethylene glycol (PEG) is a promising strategy. This technical guide explores the anticipated in vitro antioxidant potential of Gallic acid PEG4 ester. While direct quantitative data for this specific derivative is emerging, this document consolidates the extensive research on gallic acid and its other esters to provide a robust framework for its evaluation. We will delve into the established antioxidant mechanisms of gallic acid, present comparative data for its common derivatives, provide detailed experimental protocols for key antioxidant assays, and illustrate relevant biological pathways and experimental workflows.

Introduction to Gallic Acid and the Rationale for PEGylation

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found abundantly in various plants, fruits, and vegetables.[1] Its chemical structure, featuring three hydroxyl groups on a benzene ring, endows it with exceptional free radical scavenging capabilities.[2] These antioxidant properties are implicated in a wide range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1]

However, the clinical application of gallic acid can be limited by factors such as its hydrophilicity and metabolic instability. PEGylation, the covalent attachment of PEG chains, is a well-established method to improve the pharmacological properties of molecules. For gallic acid, PEGylation is expected to:

  • Enhance Solubility: Improve solubility in both aqueous and organic media.

  • Increase Bioavailability: Prolong systemic circulation time and reduce metabolic degradation.

  • Modulate Lipophilicity: The PEG4 chain can alter the hydrophilic-lipophilic balance, potentially influencing its interaction with cellular membranes and its efficacy in different biological environments.

While the fundamental antioxidant capacity of the gallic acid moiety is expected to be retained, the PEG chain may influence its access to reactive oxygen species and its performance in various in vitro assays.

Quantitative Antioxidant Activity of Gallic Acid and its Esters

Direct quantitative data for this compound is not yet widely available in peer-reviewed literature. However, the extensive data on gallic acid and its alkyl esters provide a strong basis for comparison and prediction. The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (µM Fe(II)/µg)Reference(s)
Gallic Acid ~3~3High[3][4]
Methyl Gallate VariesVaries-[5]
Propyl Gallate VariesVaries-[5]
Lauryl Gallate VariesVariesHigh[5][6]

Note: The exact IC50 and FRAP values can vary depending on the specific experimental conditions.

The addition of an alkyl ester chain to gallic acid can modulate its antioxidant activity, in part by altering its lipophilicity.[6] Similarly, the PEG4 ester is expected to exhibit potent antioxidant activity, comparable to or potentially modified from the parent gallic acid, due to the influence of the PEG chain on its chemical environment and accessibility to free radicals.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that are suitable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., gallic acid, Trolox) in a suitable solvent (e.g., methanol or water).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to 180 µL of the FRAP reagent in a 96-well microplate.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/µg of sample).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample This compound Stock Solution DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP Standard Standard Antioxidant (e.g., Gallic Acid) Standard->DPPH Standard->ABTS Standard->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits GA Gallic Acid Derivative GA->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

Antimicrobial activity of Gallic acid PEG4 ester against various strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, and its derivatives have demonstrated significant antimicrobial properties against a broad spectrum of microorganisms. The esterification of gallic acid, particularly with moieties like polyethylene glycol (PEG), presents a promising strategy to enhance its therapeutic potential by modifying its physicochemical properties, such as solubility and bioavailability. This technical guide provides an in-depth overview of the antimicrobial activity of gallic acid esters, with a specific focus on the projected activity of Gallic acid PEG4 ester. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on closely related gallic acid esters to provide a comprehensive understanding of its potential efficacy. Detailed experimental protocols for assessing antimicrobial activity and visualizations of key signaling pathways are also presented to aid researchers in this field.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants and fruits. It is well-documented for its antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The antimicrobial efficacy of gallic acid extends to both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Esterification of the carboxylic acid group of gallic acid has been shown to modulate its biological activity. The addition of an alkyl or other ester group can influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For a molecule like gallic acid, PEGylation could potentially increase its aqueous solubility, prolong its circulation time, and enhance its stability. This guide explores the anticipated antimicrobial profile of this compound based on the known activities of other gallic acid esters.

Antimicrobial Activity of Gallic Acid Esters (Proxy Data for this compound)

Table 1: Minimum Inhibitory Concentration (MIC) of Gallic Acid Esters against Bacterial Strains

Microbial StrainGallic Acid (µg/mL)Methyl Gallate (µg/mL)Propyl Gallate (mg/mL)Octyl Gallate (µg/mL)Nonyl Gallate (µg/mL)
Staphylococcus aureus50[5]64-2560.6[6]-15.6[4]
Bacillus subtilis-----
Escherichia coli147[5]64-2561.5[6]--
Pseudomonas aeruginosa2500[7]----
Salmonella enterica-----
Stenotrophomonas maltophilia-64-256---
Achromobacter xylosoxidans-64-256---
Burkholderia cenocepacia-64-256[8]---
Carnobacterium divergens---10.5-38.3[9]-
Leuconostoc carnosum---10.5-38.3[9]-

Table 2: Minimum Inhibitory Concentration (MIC) of Gallic Acid Esters against Fungal Strains

Microbial StrainGallic Acid (µg/mL)Propyl Gallate (mg/mL)
Candida albicans218[5]0.33[6]
Aspergillus niger--
Aspergillus fumigatus100[10]-

Table 3: Minimum Bactericidal Concentration (MBC) of Gallic Acid Esters against Bacterial Strains

Microbial StrainGallic Acid (mg/mL)
Pseudomonas putida10[7]
Pseudomonas fluorescens10[7]
Pseudomonas fragi10[7]

Note: The presented data is a compilation from various studies and experimental conditions may differ. These values should be considered as a general guide to the potential activity of gallic acid esters.

Experimental Protocols

This section details the standard methodologies for determining the antimicrobial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[11][12]

Protocol:

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on an appropriate agar plate and incubate to obtain a fresh culture.

    • Suspend a few colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11][12]

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Sub-culturing:

    • Spread the aliquot onto an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the test compound through an agar medium.[13][14]

Protocol:

  • Preparation of Agar Plates:

    • Pour a suitable molten agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Spread a standardized microbial inoculum evenly over the surface of the agar.

  • Well Preparation:

    • Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound:

    • Add a known volume of the this compound solution at different concentrations into the wells.

    • Include a control with the solvent used to dissolve the compound.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the microorganism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Methodologies and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the proposed antimicrobial mechanisms of action for gallic acid and its derivatives.

Experimental_Workflow_MIC_MBC cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Determine MIC (No Visible Growth) incubate_plate->read_mic subculture Subculture from Clear MIC Wells onto Agar read_mic->subculture From wells with no growth incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (≥99.9% Killing) incubate_agar->read_mbc Agar_Well_Diffusion_Workflow start Start prep_agar Prepare Inoculated Agar Plate start->prep_agar create_wells Create Wells in Agar prep_agar->create_wells add_compound Add this compound to Wells create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end Gallic_Acid_Mechanism cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_ros Oxidative Stress GA Gallic Acid / Ester membrane_interaction Interaction with Cell Membrane Lipids GA->membrane_interaction enzyme_binding Binding to Essential Bacterial Enzymes GA->enzyme_binding ros_generation Generation of Reactive Oxygen Species (ROS) GA->ros_generation permeability Increased Membrane Permeability membrane_interaction->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Bacterial Cell Death leakage->cell_death inhibition Inhibition of Metabolic Pathways enzyme_binding->inhibition inhibition->cell_death damage Damage to DNA, Proteins, and Lipids ros_generation->damage damage->cell_death

References

Thermal Stability and Degradation Profile of Gallic Acid PEG Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Gallic acid PEG esters. The information presented is synthesized from publicly available research, focusing on providing a detailed understanding for researchers, scientists, and professionals in the field of drug development. While specific data for a Gallic acid PEG4 ester is not extensively available, this guide utilizes data from a closely related compound, a PEG-digallate, to provide a robust model for its thermal behavior.

Thermal Stability Analysis

The thermal stability of Gallic acid PEG esters is a critical parameter for their application in drug delivery and other biomedical fields. Understanding their behavior at elevated temperatures is essential for formulation, processing, and storage. Thermogravimetric analysis (TGA) is a key technique used to evaluate this stability.

Thermogravimetric Analysis (TGA) Data

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of gallic acid, polyethylene glycol (PEG), and a synthesized PEG-digallate, which serves as a model for Gallic acid PEG esters.

Table 1: Thermogravimetric Analysis Data for Gallic Acid

Temperature Range (°C)Weight Loss (%)Associated Process
87 - 1058.27Loss of hydration water
220 - 26436.38Decomposition
> 26418.22Oxidation of organic matter

Data sourced from a study on a synthesized PEG-digallate, where Gallic Acid was a precursor.[1][2]

Table 2: Thermogravimetric Analysis Data for Polyethylene Glycol (PEG)

Temperature Range (°C)Weight Loss (%)Associated Process
350 - 405~100Backbone chain (-C-O- and -C-C-) breakdown

Data sourced from a study on a synthesized PEG-digallate, where PEG was a precursor.[1][2]

Table 3: Thermogravimetric Analysis Data for PEG-Digallate

Temperature Range (°C)Associated Process
< 100Loss of trapped water
210 - 420Thermal deterioration of the composite

Data sourced from a study on a synthesized PEG-digallate.[1]

Degradation Profile

The degradation of Gallic acid PEG esters under thermal stress is expected to involve the cleavage of its constituent parts: the gallic acid moiety and the polyethylene glycol chain.

Proposed Degradation Pathway

Based on the known thermal degradation of gallic acid and PEG, a proposed degradation pathway for a Gallic acid PEG ester is outlined below. The initial degradation is likely to occur at the ester linkage, followed by the decomposition of the individual components.

The thermal degradation of gallic acid is known to yield pyrogallol and various organic acids. The thermal breakdown of PEG is anticipated to occur at the backbone chains, specifically the C-O and C-C bonds.[1][2]

Degradation Pathway of Gallic Acid PEG Ester Gallic Acid PEG Ester Gallic Acid PEG Ester Initial Degradation Initial Degradation Gallic Acid PEG Ester->Initial Degradation Heat Thermal Stress Thermal Stress Gallic Acid Moiety Gallic Acid Moiety Initial Degradation->Gallic Acid Moiety PEG Chain PEG Chain Initial Degradation->PEG Chain Pyrogallol Pyrogallol Gallic Acid Moiety->Pyrogallol Decarboxylation Organic Acids Organic Acids Gallic Acid Moiety->Organic Acids PEG Fragments PEG Fragments PEG Chain->PEG Fragments C-O and C-C bond cleavage

Proposed degradation pathway of Gallic acid PEG ester under thermal stress.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the material.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • A sample of the material (typically 5-10 mg) is placed in a sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting data is plotted as a weight loss versus temperature curve (TGA curve). The derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum weight loss.

TGA Experimental Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis Sample Weigh 5-10 mg of sample Pan Place sample in TGA pan Sample->Pan Load Load pan into TGA furnace Pan->Load Heat Heat at a constant rate (e.g., 10 °C/min) under controlled atmosphere Load->Heat Monitor Continuously monitor weight Heat->Monitor Plot Plot TGA and DTG curves Monitor->Plot Analyze Determine decomposition temperatures and weight loss percentages Plot->Analyze

A generalized workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of Gallic acid PEG esters, primarily based on data from a closely related PEG-digallate. The provided data and experimental protocols offer valuable insights for researchers and professionals working with these compounds. Further studies on Gallic acid esters with specific PEG chain lengths are warranted to build a more detailed and specific thermal profile.

References

Mechanism of action of Gallic acid PEG4 ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Gallic Acid PEG4 Ester

Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in the current scientific literature. Therefore, this guide provides a scientifically inferred mechanism based on the well-documented activities of its core component, gallic acid, and the known effects of PEGylation on small molecules. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant and anti-inflammatory properties. The conjugation of gallic acid with a four-unit polyethylene glycol (PEG4) chain to form this compound is hypothesized to enhance its pharmacokinetic profile, thereby potentially increasing its therapeutic efficacy. The core mechanism of action of this modified compound is predicated on the intrinsic biological activities of gallic acid, which primarily involve the scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The PEG4 moiety is expected to improve the solubility, stability, and bioavailability of gallic acid, leading to more sustained and targeted effects.

Core Mechanism of Action: An Integration of Gallic Acid's Bioactivity and PEGylation Benefits

The mechanism of action of this compound can be dissected into two fundamental components: the pharmacodynamic effects of the gallic acid core and the pharmacokinetic influence of the PEG4 chain.

Antioxidant Activity of the Gallic Acid Core

Gallic acid is a powerful antioxidant capable of neutralizing a variety of free radicals.[1][2] This activity is central to its protective effects against oxidative stress-induced cellular damage.

  • Direct Radical Scavenging: The three hydroxyl groups on the phenyl ring of gallic acid readily donate hydrogen atoms to stabilize free radicals, such as the superoxide anion (•O₂⁻) and hydroxyl radical (•OH).[3]

  • Chelation of Metal Ions: Gallic acid can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

Anti-inflammatory Activity via Modulation of Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Gallic acid exerts significant anti-inflammatory effects by interfering with critical signaling cascades within immune and other cell types.[4][5]

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Gallic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][6] The IC50 value for gallic acid's inhibition of TNF-α-induced NF-κB activation has been reported to be 76.0 ± 4.9 µM.[6]

  • Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli, including stress and inflammation. Aberrant MAPK signaling is implicated in many inflammatory diseases. Gallic acid can modulate the phosphorylation and activation of various components of the MAPK pathway, leading to a reduction in the inflammatory response.[7]

The Role of the PEG4 Ester Moiety

PEGylation is a well-established strategy to improve the pharmaceutical properties of therapeutic agents. The attachment of a short PEG4 chain to gallic acid is expected to confer several advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of the otherwise moderately soluble gallic acid, improving its formulation characteristics and stability in biological fluids.

  • Increased Bioavailability and Prolonged Circulation: PEGylation can protect the parent molecule from enzymatic degradation and reduce renal clearance, leading to a longer plasma half-life and sustained therapeutic effect.

  • Improved Cellular Permeability: While the effect of a short PEG chain on cell permeability can be complex, it may modulate the cellular uptake of gallic acid, potentially leading to more efficient delivery to intracellular targets.

Quantitative Data on the Bioactivity of Gallic Acid

The following tables summarize key quantitative data for the antioxidant and anti-inflammatory activities of gallic acid, the active core of this compound.

Table 1: Antioxidant Activity of Gallic Acid

AssayIC50 Value (µM)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging2.6 - 30.53[1][2][8][9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging~5.0[10]

Table 2: Anti-inflammatory Activity of Gallic Acid

Target/AssayIC50 Value (µM)Cell Type/ModelReference(s)
TNF-α-induced NF-κB Activation76.0 ± 4.9293/NFκB-Luc cells[6]
Inhibition of IL-6 Production (qualitative)-Oral epithelial cells[11]
Inhibition of TNF-α Production (qualitative)-Mast cells[4]

Note: Quantitative IC50 values for the direct inhibition of IL-6 and TNF-α production by gallic acid are not consistently reported and can be highly dependent on the cell type and stimulus used.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of gallic acid and its derivatives.

Protocol for Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation status of MAPK proteins (e.g., p38, ERK1/2) in response to a pro-inflammatory stimulus.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., macrophages, keratinocytes) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) for a short period (e.g., 15-30 minutes).

    • Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the stimulus alone.

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK protein and a housekeeping protein (e.g., β-actin or GAPDH).[12]

    • Quantify the band intensities using densitometry software.

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.[13]

  • Cell Culture and Transfection:

    • Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter (e.g., HEK293-NFκB-luc).

    • Seed the reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) at a concentration that induces a submaximal response (e.g., EC80).[14]

    • Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the stimulus alone.

    • Incubate the plate for a specified period (e.g., 6-24 hours) to allow for luciferase expression.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Wash the cells gently with PBS.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[15]

    • Use a luminometer to measure the relative light units (RLU) from each well.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if the test compound is suspected to be cytotoxic.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value of the test compound.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by gallic acid and a typical experimental workflow for its analysis.

Caption: Inferred anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for Assessing Anti-inflammatory Activity cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Inflammatory Stimulus Inflammatory Stimulus Compound Pre-treatment->Inflammatory Stimulus Protein Extraction Protein Extraction Inflammatory Stimulus->Protein Extraction Luciferase Assay Luciferase Assay Inflammatory Stimulus->Luciferase Assay Western Blot Western Blot Protein Extraction->Western Blot MAPK Phosphorylation MAPK Phosphorylation Western Blot->MAPK Phosphorylation NF-κB Activity NF-κB Activity Luciferase Assay->NF-κB Activity

Caption: A representative experimental workflow for assessing anti-inflammatory activity.

Conclusion

The mechanism of action of this compound is fundamentally driven by the potent antioxidant and anti-inflammatory properties of its gallic acid core. By scavenging free radicals and inhibiting the pro-inflammatory MAPK and NF-κB signaling pathways, gallic acid can mitigate cellular damage and inflammation. The addition of the PEG4 moiety is anticipated to enhance the compound's drug-like properties, leading to improved bioavailability and a more favorable pharmacokinetic profile. Further experimental studies are warranted to directly validate this inferred mechanism and to fully characterize the therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of Gallic acid PEG4 ester, a molecule of significant interest in drug delivery and materials science. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic profiles of therapeutic agents. This document details the characterization of a specific PEGylated derivative of gallic acid, a naturally occurring polyphenol with potent antioxidant properties, using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols, tabulated spectral data, and a clear workflow for the synthesis and characterization process.

Spectroscopic Data Analysis

The esterification of gallic acid with tetraethylene glycol (PEG4) results in distinct changes in the spectroscopic signatures of the parent molecules. The formation of the ester linkage and the introduction of the PEG chain can be unequivocally confirmed by analyzing the shifts and appearance of new peaks in the FTIR and NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The esterification of gallic acid with PEG results in the appearance of characteristic ester bond vibrations and changes in the hydroxyl group region of the spectrum.[1]

Table 1: Summary of Characteristic FTIR Peaks

Functional GroupGallic Acid (cm⁻¹)This compound (cm⁻¹)Interpretation
O-H Stretch (Phenolic) ~3500-3000 (broad)~3500-3000 (broad)The broad peak due to the phenolic hydroxyl groups remains, indicating their presence in the final product.[1]
O-H Stretch (Carboxylic Acid) ~3200-2500 (very broad)AbsentDisappearance of the very broad carboxylic acid O-H stretch is a key indicator of successful esterification.[2]
C-H Stretch (Aromatic) ~3100-3000~3100-3000Aromatic C-H stretching vibrations from the gallate ring.
C-H Stretch (Aliphatic) Not Present~2870Methylene (-CH₂) stretching vibrations from the PEG4 chain.[1]
C=O Stretch (Carboxylic Acid) ~1700-1680AbsentDisappearance of the carbonyl peak from the carboxylic acid.[2]
C=O Stretch (Ester) Not Present~1710-1700Appearance of a strong carbonyl stretching band confirms the formation of the ester functional group.[1][3]
C=C Stretch (Aromatic) ~1610, ~1540~1610, ~1540Aromatic ring C=C stretching vibrations.[1]
C-O Stretch ~1300-1000~1250 and ~1100Esters typically show two distinct C-O stretching bands: a C-C-O stretch and an O-C-C stretch.[3] The ether linkages (-CH₂-O-CH₂-) of the PEG chain also contribute to strong absorption in this region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The spectrum of this compound shows characteristic signals for both the gallate and the PEG4 moieties.

Table 2: Summary of ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypeGallic Acid (δ ppm)This compound (δ ppm)Interpretation
Aromatic C-H ~6.9-7.1 (s, 2H)~6.95 (s, 2H)The two equivalent aromatic protons on the gallic acid ring.[1][4]
Phenolic O-H ~8.1-9.5 (br s, 3H)~8.1-9.5 (br s, 3H)The three phenolic hydroxyl protons. The exact shift can vary with concentration and temperature.[1]
Carboxylic Acid O-H ~12.0 (br s, 1H)AbsentThe disappearance of the acidic proton signal is a definitive confirmation of ester formation.
PEG -CH₂- (adjacent to ester) Not Present~4.2-4.3 (t, 2H)Protons on the methylene group of the PEG chain directly attached to the ester oxygen, deshielded by the carbonyl group.[5]
PEG -CH₂- (internal) Not Present~3.5-3.6 (m)Protons of the internal methylene groups of the PEG4 chain.[5]
PEG -CH₂- (terminal) Not Present~3.4-3.5 (t, 2H)Protons on the terminal methylene group adjacent to the terminal hydroxyl group.
Terminal O-H (PEG) Not PresentVariable (br s, 1H)The proton of the terminal alcohol on the PEG chain.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

FTIR Sample Preparation and Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FTIR spectra of solid and liquid samples.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by scanning without any sample present.[6]

  • Sample Application : Place a small amount of the purified this compound powder directly onto the ATR crystal surface, ensuring complete coverage.

  • Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.[6]

  • Data Acquisition : Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

  • Cleaning : After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[6]

NMR Sample Preparation and Analysis

High-resolution ¹H NMR spectroscopy requires the sample to be dissolved in a deuterated solvent.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the dry, purified this compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the polar gallic acid moiety and the PEG chain) in a standard 5 mm NMR tube.[1]

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • Data Acquisition : Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 64 scans. The resulting Free Induction Decay (FID) is then Fourier transformed to generate the spectrum.[8]

  • Data Processing : Process the spectrum by applying phase correction and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the peaks to determine the relative ratios of the protons.

Visualization of Workflow

The overall process, from the starting materials to the final spectroscopic characterization, can be visualized as a logical workflow. This diagram outlines the key steps in the synthesis and analysis of this compound.

G Workflow for Synthesis and Analysis of this compound cluster_start Starting Materials cluster_process Process cluster_product Product cluster_analysis Spectroscopic Analysis Gallic_Acid Gallic Acid Esterification Esterification Reaction (e.g., Acid Catalysis) Gallic_Acid->Esterification PEG4 Tetraethylene Glycol (PEG4) PEG4->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Crude Product GA_PEG_Ester This compound Purification->GA_PEG_Ester Purified Product FTIR FTIR Spectroscopy GA_PEG_Ester->FTIR NMR NMR Spectroscopy GA_PEG_Ester->NMR

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Gallic Acid PEG4 Ester: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic applications are often limited by suboptimal bioavailability and rapid metabolism. To overcome these limitations, conjugation with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a promising strategy. This technical guide focuses on the potential research applications of a specific derivative, Gallic acid PEG4 ester. This modification, featuring a short tetra-ethylene glycol linker, is poised to enhance the parent molecule's solubility, stability, and pharmacokinetic profile, thereby unlocking a wide array of research and therapeutic possibilities. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Promise of PEGylated Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a secondary metabolite found in a variety of plants, fruits, and teas.[1][2] Its therapeutic potential is well-documented, with studies demonstrating its ability to mitigate oxidative stress, modulate inflammatory responses, and induce apoptosis in cancer cells.[1][3][4] Despite these promising attributes, the clinical translation of gallic acid has been hampered by its poor bioavailability and rapid in vivo clearance.[2][5]

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The PEG4 linker, a short and hydrophilic spacer, can enhance the aqueous solubility and stability of gallic acid without significantly altering its core pharmacophore.[6] The ester linkage provides a potential site for enzymatic cleavage, allowing for the controlled release of the active gallic acid moiety within the cellular environment.

This guide explores the multifaceted research applications of this compound, focusing on its potential in drug delivery, oncology, and inflammatory disease research.

Potential Research Applications

Advanced Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for the development of novel drug delivery systems, particularly in the formulation of nanoparticles.

  • Nanoparticle Formulation: Gallic acid PEG esters can be incorporated into various nanoparticle platforms, such as liposomes, micelles, and polymeric nanoparticles, to enhance drug encapsulation efficiency, stability, and targeted delivery.[5] The PEG component provides a hydrophilic shell that can reduce opsonization and prolong circulation time, while the gallic acid moiety can contribute to the therapeutic effect or act as a targeting ligand.

  • Drug Conjugation: The carboxylic acid group of the PEG4 linker can be activated to conjugate with amine-containing drugs, creating prodrugs with improved solubility and controlled release profiles.

Oncology Research

Gallic acid has demonstrated significant anticancer activity against various cancer cell lines.[1][7] The PEGylated derivative is expected to exhibit enhanced efficacy due to improved cellular uptake and retention.

  • Antiproliferative and Apoptotic Effects: this compound can be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. The ester linkage may allow for sustained intracellular release of gallic acid, leading to prolonged activation of apoptotic pathways.

  • Modulation of Carcinogenic Signaling Pathways: Gallic acid is known to interfere with key signaling pathways involved in cancer progression, including the NF-κB, MAPK, and EGFR/JAK2/STAT5 pathways.[3][8][9] The PEGylated form could offer more efficient modulation of these pathways.

Anti-inflammatory and Antioxidant Studies

The inherent anti-inflammatory and antioxidant properties of gallic acid can be harnessed more effectively with the PEG4 ester derivative.[4][10]

  • Scavenging of Reactive Oxygen Species (ROS): Gallic acid is a potent scavenger of free radicals. The antioxidant capacity of the PEGylated form can be evaluated in various in vitro and in vivo models of oxidative stress.

  • Inhibition of Inflammatory Mediators: Gallic acid can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.[4][8][10] this compound could be a valuable tool for studying and potentially treating inflammatory conditions.

Quantitative Data

The following tables summarize key quantitative data from studies on gallic acid and its derivatives, providing a baseline for potential studies on this compound.

Parameter Value Cell Line/System Reference
IC50 (Gallic Acid) 37.49 µg/mLA549 (Lung Cancer)[11]
IC50 (Gallic Acid) 56.49 µg/mLA549 (Lung Cancer)[11]
IC50 (Gallic Acid) ~3 µMTrypanosoma brucei[12]
IC50 (Gallic Acid Esters) 7-17 µMB16F10 (Melanoma)[7]

Table 1: In Vitro Cytotoxicity of Gallic Acid and its Derivatives

Parameter Value Nanoparticle System Reference
Encapsulation Efficiency ~76.80%Chitosan Nanoparticles[13]
Drug Loading ~5%Zein Nanoparticles[13]
Particle Size 180.8 ± 0.21 nmChitosan Nanoparticles[13]
Zeta Potential +24.2 mVChitosan Nanoparticles[13]

Table 2: Physicochemical Properties of Gallic Acid-Loaded Nanoparticles

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Synthesis of this compound

A common method for synthesizing Gallic acid PEG esters is through Fischer esterification.[6][12]

Materials:

  • Gallic acid

  • Tetraethylene glycol (PEG4)

  • Sulfuric acid (catalyst)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Gallic acid and a molar excess of tetraethylene glycol in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR (1H and 13C) and mass spectrometry to confirm its structure and purity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug) and a negative control (untreated cells).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the antioxidant activity of compounds.[14][15]

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol and protect it from light.

  • Prepare serial dilutions of the this compound in methanol. A known antioxidant like ascorbic acid or gallic acid can be used as a positive control.

  • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Add the DPPH solution to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK LPS/TNF-α IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation GA_PEG4 Gallic Acid PEG4 Ester GA_PEG4->IKK Inhibition GA_PEG4->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation GA_PEG4 Gallic Acid PEG4 Ester GA_PEG4->RAF Inhibition GA_PEG4->MEK Inhibition TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activation Genes Genes for Proliferation, Survival TF->Genes Transcription

Caption: MAPK/ERK Signaling Pathway Modulation by this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK2 JAK2 EGFR->JAK2 EGF STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization GA_PEG4 Gallic Acid PEG4 Ester GA_PEG4->JAK2 Inhibition DNA DNA STAT5_dimer->DNA Translocation Genes Genes for Cell Survival, Proliferation DNA->Genes Transcription

Caption: EGFR/JAK2/STAT5 Signaling Pathway Interference.

G Synthesis Synthesis & Characterization of This compound InVitro In Vitro Studies (Cell Viability, Antioxidant, Anti-inflammatory Assays) Synthesis->InVitro Mechanism Mechanism of Action (Signaling Pathway Analysis, Western Blot, PCR) InVitro->Mechanism InVivo In Vivo Studies (Animal Models of Disease) Mechanism->InVivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) InVivo->Preclinical

Caption: Experimental Workflow for Biological Evaluation.

Conclusion and Future Directions

This compound represents a promising platform for a multitude of research applications. Its enhanced physicochemical properties, conferred by the PEG4 linker, are anticipated to translate into improved biological activity and therapeutic potential compared to the parent gallic acid molecule. The potential to incorporate this molecule into advanced drug delivery systems, coupled with its inherent anticancer and anti-inflammatory properties, opens up exciting avenues for investigation in oncology, immunology, and materials science.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This includes detailed pharmacokinetic and toxicological studies, as well as efficacy studies in relevant animal models of cancer and inflammatory diseases. Furthermore, the exploration of this molecule in the design of targeted drug delivery systems and as a functional component of biomaterials warrants significant attention. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this novel PEGylated phenolic compound.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Gallic acid PEG4 ester, a PEGylated derivative of the natural antioxidant, gallic acid. The conjugation of a tetraethylene glycol (PEG4) chain to gallic acid is intended to improve its physicochemical properties, such as aqueous solubility, which is a critical factor in drug development and formulation. The described method is based on the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction.[1] This protocol outlines the necessary reagents, step-by-step procedures for synthesis and purification, and methods for structural characterization.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants and is recognized for its significant antioxidant, anti-inflammatory, and antineoplastic properties.[2] However, its therapeutic application can be limited by its pharmacokinetic profile. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug delivery to enhance water solubility, increase hydrodynamic size, and prolong circulation half-life.[3] This protocol details the synthesis of a mono-ester of gallic acid with a discrete four-unit polyethylene glycol chain (tetraethylene glycol), a process that can improve its potential as a therapeutic agent. The synthesis is achieved through an acid-catalyzed esterification reaction where tetraethylene glycol serves as both the reactant and the solvent to drive the reaction to completion.[1]

Reaction Scheme & Data

The synthesis of this compound is accomplished by the Fischer esterification of gallic acid with tetraethylene glycol, using sulfuric acid as a catalyst.

Overall Reaction:

Gallic Acid + Tetraethylene Glycol → this compound + Water

Table 1: Reaction Parameters and Expected Results

The following table summarizes the key quantitative data and expected outcomes for the synthesis.

ParameterSpecificationReference/Note
Reactants & Stoichiometry
Gallic Acid1.0 equivalentLimiting reagent.
Tetraethylene Glycol (PEG4)10-12 equivalentsServes as both reactant and solvent.[1][4]
Sulfuric Acid (H₂SO₄)Catalytic amountTypical acid catalyst for Fischer esterification.[5]
Reaction Conditions
Temperature110 °CBased on similar gallic acid esterifications.[5]
Reaction Time7 - 12 hoursMonitor completion by TLC.[1][5]
AtmosphereInert (Nitrogen or Argon)Recommended to prevent oxidation of phenols.
Purification & Yield
Purification MethodSilica Gel Column ChromatographyStandard method for purifying gallic acid esters.[1]
Expected Yield50 - 90%Typical range for this type of reaction.[1][6]
Characterization
¹H & ¹³C NMRDMSO-d₆To confirm structure and purity.[5][7]
FTIRKBr pellet or filmTo identify functional groups (ester C=O, -OH).[2][5]
Mass Spectrometry (MS)ESI or MALDITo confirm molecular weight.

Detailed Experimental Protocol

Materials & Equipment
  • Gallic acid (anhydrous)

  • Tetraethylene glycol (PEG4)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for column chromatography and work-up

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add gallic acid (0.59 mmol, 0.1 g) and tetraethylene glycol (10 mL).[1]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the mixture.[1]

  • Heating: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the solution to 110 °C with continuous stirring.[5]

  • Monitoring: Monitor the reaction progress using TLC (eluent: 1:1 hexane/ethyl acetate). The reaction is complete when the gallic acid spot has been consumed (typically 7-12 hours).[1]

  • Cooling: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

Work-up and Purification
  • Dilution: Dilute the cooled reaction mixture with ethyl acetate (10 mL).[1]

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water (15 mL) to remove the excess tetraethylene glycol.[1]

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Final Wash: Perform a final wash with deionized water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Chromatography: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.[1]

Characterization

The identity and purity of the final product should be confirmed using the following analytical methods:

  • FTIR Spectroscopy: The IR spectrum is expected to show a characteristic ester carbonyl (C=O) stretching band around 1670–1710 cm⁻¹, a shift from the carboxylic acid C=O of gallic acid (around 1668 cm⁻¹).[1][8] Broad O-H stretches for the phenolic hydroxyls will also be present.

  • ¹H NMR Spectroscopy: In DMSO-d₆, the spectrum should show the characteristic aromatic protons of the gallic acid moiety (a singlet around 7.0 ppm) and the methylene protons of the PEG4 chain (a multiplet around 3.5 ppm).[5][9] The disappearance of the carboxylic acid proton signal confirms ester formation.

  • ¹³C NMR Spectroscopy: The spectrum should reveal a carbon signal for the ester function around 167 ppm and a strong signal for the CH₂-CH₂ carbons of the polyethylene glycol at approximately 70 ppm.[10]

Visual Diagrams

Diagram 1: Chemical Reaction Scheme

reaction_scheme GA Gallic Acid Plus1 + PEG4 Tetraethylene Glycol (PEG4) Arrow H₂SO₄ (cat.) Heat PEG4->Arrow Product This compound Plus2 + Water Water Arrow->Product

Caption: Fischer esterification of gallic acid with tetraethylene glycol.

Diagram 2: Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Gallic Acid, PEG4, and H₂SO₄ B 2. Heat to 110°C with stirring A->B C 3. Monitor by TLC B->C D 4. Cool and Dilute with Ethyl Acetate C->D E 5. Wash with H₂O and NaHCO₃ D->E F 6. Dry and Evaporate E->F G 7. Silica Gel Chromatography F->G I Final Product G->I H 8. Characterize Product (NMR, FTIR, MS) I->H

Caption: Step-by-step workflow for synthesis and purification.

References

Application Notes and Protocols: Gallic Acid PEG4 Ester in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Gallic Acid PEG4 Ester in the formation of hydrogels for biomedical applications, particularly in drug delivery and tissue engineering.

Introduction

Gallic acid, a naturally occurring polyphenol, is renowned for its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] When incorporated into hydrogel networks, it can impart these beneficial characteristics to the biomaterial. Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer widely used in the fabrication of hydrogels due to its tunable properties and protein-repellent nature.[] The esterification of gallic acid with a short PEG chain (PEG4) creates a versatile molecule, this compound, which can be further functionalized and used as a building block for hydrogel synthesis.

These hydrogels offer great potential for a variety of biomedical applications, including the controlled release of therapeutic agents and as scaffolds for tissue regeneration.[4][5] The presence of gallic acid within the hydrogel structure can help to mitigate oxidative stress and inflammation in the surrounding tissue, creating a more favorable environment for healing and drug action.[6][7]

Synthesis of Gallic Acid PEG4 Acrylate Monomer

To incorporate the this compound into a polymer network via common methods like photopolymerization, it must first be functionalized with a polymerizable group, such as an acrylate.

Protocol 2.1: Synthesis of Gallic Acid PEG4 Acrylate

Materials:

  • Gallic Acid

  • Tetraethylene glycol (PEG4)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification of Gallic Acid with PEG4:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Gallic Acid (1 equivalent) and tetraethylene glycol (1.2 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 24 hours, collecting the water in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Acrylation of this compound:

    • Dissolve the crude this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

    • Slowly add acryloyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Gallic Acid PEG4 Acrylate monomer.

  • Characterization:

    • Confirm the structure of the synthesized monomer using ¹H NMR and FTIR spectroscopy.

Hydrogel Formation

Protocol 3.1: Photopolymerization of Gallic Acid PEG4 Acrylate Hydrogels

Materials:

  • Gallic Acid PEG4 Acrylate monomer

  • Poly(ethylene glycol) diacrylate (PEGDA) (as a crosslinker, MW 700 g/mol )

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator, e.g., Irgacure 1173)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 10% w/v).

    • In a sterile, amber vial, dissolve the Gallic Acid PEG4 Acrylate monomer and PEGDA crosslinker in PBS to the desired final concentrations (e.g., 10-20% w/v total polymer).

    • Add the photoinitiator solution to the pre-polymer solution to a final concentration of 0.05-0.1% (w/v).

    • Vortex the solution until all components are fully dissolved.

  • Hydrogel Casting and Curing:

    • Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer of defined thickness).

    • Expose the mold to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and hydrogel formation. The exact time will depend on the UV light intensity and the concentration of the photoinitiator.

    • After curing, carefully remove the hydrogel from the mold.

  • Washing and Sterilization:

    • Place the hydrogel in a large volume of sterile PBS to wash away any unreacted monomers and photoinitiator.

    • Replace the PBS solution every 12 hours for 2-3 days.

    • The hydrogels can be sterilized by autoclaving or by incubation in 70% ethanol followed by extensive washing with sterile PBS.

Characterization of this compound Hydrogels

4.1. Swelling Behavior

Protocol 4.1: Swelling Ratio Measurement

  • Prepare hydrogel discs of a defined size.

  • Lyophilize the hydrogels to obtain their dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

Representative Data:

Hydrogel Formulation (Gallic Acid PEG4 Acrylate : PEGDA)Swelling Ratio (%) at Equilibrium
10 : 90850 ± 50
25 : 75720 ± 45
50 : 50580 ± 30

4.2. In Vitro Drug Release

Protocol 4.2: Drug Loading and Release Study

  • Drug Loading:

    • For loading a model drug (e.g., Doxorubicin), add the drug to the pre-polymer solution before UV curing.

    • Alternatively, swell the pre-formed hydrogels in a concentrated solution of the drug in PBS for 48 hours.

  • Drug Release:

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Representative Data (Model Drug: Doxorubicin):

Time (hours)Cumulative Release (%) - Formulation (25:75)Cumulative Release (%) - Formulation (50:50)
115 ± 210 ± 1.5
645 ± 435 ± 3
1268 ± 555 ± 4
2485 ± 672 ± 5
4895 ± 588 ± 4

4.3. Biocompatibility Assessment

Protocol 4.3: Cell Viability (MTT/MTS Assay)

  • Seed cells (e.g., L929 fibroblasts or relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare hydrogel extracts by incubating the sterilized hydrogels in a cell culture medium for 24 hours (e.g., 0.2 g hydrogel/mL of medium).

  • Remove the old medium from the cells and replace it with the hydrogel extracts (or dilutions thereof).

  • Use fresh culture medium as a negative control and a cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubate the cells for 24 or 48 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Representative Data:

Hydrogel Extract ConcentrationCell Viability (%) after 24h
100%92 ± 5
50%96 ± 4
25%98 ± 3

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_hydrogel Hydrogel Formation cluster_characterization Hydrogel Characterization s1 Esterification: Gallic Acid + PEG4 s2 Acrylation: This compound + Acryloyl Chloride s1->s2 s3 Purification & Characterization (NMR, FTIR) s2->s3 h1 Prepare Pre-polymer Solution: Monomer + Crosslinker + Photoinitiator s3->h1 Gallic Acid PEG4 Acrylate Monomer h2 UV Photopolymerization h1->h2 h3 Washing & Sterilization h2->h3 c1 Swelling Studies h3->c1 c2 Drug Release Kinetics h3->c2 c3 Biocompatibility (Cell Viability) h3->c3

Experimental workflow for the synthesis and characterization of this compound hydrogels.

antioxidant_pathway cluster_nrf2_activation Nrf2 Activation Pathway ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Keap1 Keap1 ROS->Keap1 GA Gallic Acid GA->ROS Direct Scavenging GA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection & Reduced Inflammation AntioxidantEnzymes->CellProtection

References

Application Notes and Protocols for Surface Modification of Biomaterials with Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of biomaterials using Gallic Acid PEG4 Ester. This novel surface functionalization strategy aims to enhance the biocompatibility and confer bioactive properties, such as antioxidant and anti-inflammatory effects, to various biomaterials used in medical devices, tissue engineering, and drug delivery systems.

Introduction

Surface modification of biomaterials is a critical strategy for improving their interaction with biological systems.[1] Gallic acid, a naturally occurring polyphenol, is well-regarded for its potent antioxidant and anti-inflammatory properties.[2][3] When coupled with a polyethylene glycol (PEG) linker, specifically a PEG4 (tetra-ethylene glycol) ester, it creates a hydrophilic and biocompatible surface coating that can reduce non-specific protein adsorption and modulate cellular responses.[4][5] The ester linkage provides a biodegradable bond, allowing for the potential release of gallic acid locally. This functionalization holds promise for applications such as cardiovascular implants, wound dressings, and drug delivery nanoparticles.[1][6]

Key Applications and Benefits

  • Enhanced Biocompatibility: The hydrophilic PEG chains reduce biofouling by minimizing non-specific protein adsorption, a primary event that often triggers adverse inflammatory responses.[4][7]

  • Antioxidant Properties: The grafted gallic acid moieties can effectively scavenge free radicals at the material-tissue interface, mitigating oxidative stress-induced damage.[8][9][10]

  • Anti-inflammatory Effects: Gallic acid is known to modulate inflammatory pathways, which can help in reducing chronic inflammation around implanted devices.[2][11]

  • Improved Cell Interaction: The modified surface can be tailored to influence cell adhesion and behavior. While some gallic acid esters have been shown to inhibit adhesion of certain cell types like melanoma cells, the PEG component generally resists cell attachment, a property that can be beneficial for certain applications like vascular grafts.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on gallic acid-functionalized surfaces and related compounds.

Table 1: Antioxidant Activity of Gallic Acid Functionalized Nanoparticles

MaterialAssayIC50 ValueFold Improvement vs. Unfunctionalized
Unfunctionalized Iron Oxide Nanoparticles (IONP)DPPH--
IONP@GA1 (in situ functionalization)DPPHLower than IONP2-4 fold
IONP@GA2 (in situ functionalization)DPPHLower than IONP2-4 fold
IONP@GA3 (post-synthesis functionalization)DPPHLower than IONP2-4 fold

Data adapted from studies on gallic acid-functionalized iron oxide nanoparticles.[8][9][10] The IC50 value represents the concentration of the material required to scavenge 50% of the DPPH free radicals.

Table 2: Cell Viability on Gallic Acid-Modified Nanoparticles

MaterialConcentration (µM)Cell Viability (%)Cell Line
Control0100Raw264.7
GA-PEPE3.125No significant cytotoxicityRaw264.7
GA-PEPE6.25No significant cytotoxicityRaw264.7
GA-PEPE12.5No significant cytotoxicityRaw264.7
GA-PEPE25Significantly reducedRaw264.7
GA-PEPE50Significantly reducedRaw264.7

Data adapted from a study on Gallic Acid-modified PEI–PPC–PEI nanoparticles (GA-PEPE).[14]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of a diester of gallic acid and PEG, which can be adapted for this compound.[15]

Materials:

  • Gallic Acid

  • Polyethylene glycol 2000 (can be substituted with PEG4)

  • Sulfuric acid (catalyst)

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine gallic acid (0.02 mol) and polyethylene glycol (0.01 mol).

  • Add sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture at 110°C for 12 hours in a solid-solid reaction setup.

  • After cooling, add 50 mL of dichloromethane to the reaction mixture.

  • Filter the solution to remove any unreacted gallic acid and polyethylene glycol.

  • The resulting solution contains the PEG-digallate product.

  • Characterize the product using techniques such as UV-Vis spectroscopy, FT-IR, and NMR to confirm the ester formation.[15]

Surface Modification of Biomaterials

This protocol provides a general procedure for immobilizing this compound onto a biomaterial surface that has been pre-functionalized with amine groups.

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer, pH 4.5-6.0 or PBS, pH 7.4)[16][17][18]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMF or DMSO.[16][17][18]

  • Activate the carboxylic acid group of the this compound by dissolving it in an amine-free buffer (e.g., 0.5 mM MES buffer, pH 4.5) containing EDC and NHS.[16] Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Immerse the amine-functionalized biomaterial substrate in the activated this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • After the reaction, thoroughly wash the substrate with the reaction buffer, followed by deionized water to remove any unreacted reagents.

  • Dry the modified substrate under a stream of nitrogen.

  • Confirm the surface modification using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).

Characterization of Modified Surfaces

4.3.1. Surface Wettability

  • Method: Static water contact angle measurement.

  • Procedure: Place a droplet of deionized water on the modified and unmodified surfaces and measure the angle between the droplet and the surface using a goniometer. A decrease in contact angle indicates a more hydrophilic surface.

4.3.2. Protein Adsorption

  • Method: Quartz Crystal Microbalance (QCM) or a protein assay (e.g., BCA or Bradford).[19]

  • Procedure (Protein Assay):

    • Incubate the modified and unmodified surfaces in a protein solution (e.g., bovine serum albumin or fibrinogen in PBS) for a specified time (e.g., 1 hour) at 37°C.[20]

    • Gently wash the surfaces with PBS to remove non-adsorbed proteins.

    • Elute the adsorbed proteins using a surfactant solution (e.g., SDS).

    • Quantify the amount of protein in the eluate using a standard protein assay. A reduction in adsorbed protein on the modified surface indicates successful anti-fouling properties.

4.3.3. In Vitro Antioxidant Activity

  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[8][9][10]

  • Procedure:

    • Incubate the modified and unmodified biomaterial samples in a solution of DPPH in methanol.

    • Measure the decrease in absorbance of the DPPH solution at 517 nm over time. A faster and more significant decrease in absorbance for the modified material indicates higher antioxidant activity.

4.3.4. Cell Adhesion and Viability

  • Method: Cell culture and viability assays (e.g., Live/Dead staining, CCK-8).

  • Procedure:

    • Seed relevant cells (e.g., endothelial cells, fibroblasts) onto the modified and unmodified surfaces.

    • Culture the cells for a specified period (e.g., 24-72 hours).

    • Assess cell adhesion and morphology using microscopy.

    • Determine cell viability using a standard viability assay.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_modification Surface Modification cluster_characterization Characterization & Evaluation s1 Gallic Acid + PEG4 s2 Esterification Reaction (Acid Catalyst) s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, FTIR) s3->s4 m3 Activation of this compound (EDC/NHS) s4->m3 Gallic Acid PEG4 Ester m1 Biomaterial Substrate m2 Amine Functionalization m1->m2 m4 Coupling Reaction m2->m4 m3->m4 m5 Washing and Drying m4->m5 c1 Surface Analysis (XPS, Contact Angle) m5->c1 Modified Biomaterial c2 Protein Adsorption m5->c2 c3 Antioxidant Assay (DPPH) m5->c3 c4 Cell Culture Studies (Adhesion, Viability) m5->c4

Caption: Experimental workflow for synthesis, surface modification, and characterization.

Signaling Pathways Modulated by Gallic Acid

Gallic acid has been reported to influence several key signaling pathways involved in inflammation and cellular responses.

G cluster_nfkb NF-κB Signaling Pathway cluster_ampk AMPK Signaling Pathway nfkb_stimuli Inflammatory Stimuli nfkb_ikb IκBα nfkb_stimuli->nfkb_ikb inhibits nfkb NF-κB nfkb_ikb->nfkb releases nfkb_nucleus Nucleus nfkb->nfkb_nucleus nfkb_genes Pro-inflammatory Gene Expression nfkb_nucleus->nfkb_genes ga1 Gallic Acid ga1->nfkb_ikb prevents degradation of ampk AMPK ampk_lipid Lipid Accumulation ampk->ampk_lipid inhibits ampk_apoptosis Apoptosis ampk->ampk_apoptosis suppresses ga2 Gallic Acid ga2->ampk activates

Caption: Gallic acid's influence on NF-κB and AMPK signaling pathways.

References

Application Notes and Protocols for Drug Delivery Using Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, formulation, characterization, and evaluation of Gallic Acid PEG4 Ester for drug delivery applications. The protocols outlined below are intended to serve as a foundation for researchers developing novel therapeutic systems based on this promising conjugate.

Introduction

Gallic acid, a naturally occurring polyphenol, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical translation is often hampered by poor bioavailability. To address this limitation, conjugation with polyethylene glycol (PEG), a process known as PEGylation, offers a strategy to improve its pharmacokinetic profile. The this compound, a conjugate of gallic acid and a short tetraethylene glycol chain, represents a promising prodrug approach to enhance the therapeutic potential of gallic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through an esterification reaction between gallic acid and tetraethylene glycol. A general protocol is described below.

Protocol 2.1: Synthesis of this compound

Materials:

  • Gallic acid

  • Tetraethylene glycol (PEG4)

  • p-Toluenesulfonic acid (catalyst)

  • Organic solvent (e.g., toluene, 1,4-dioxane)

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve gallic acid and a molar excess of tetraethylene glycol (a 1:10 to 1:12 ratio of gallic acid to diol is suggested) in an appropriate organic solvent.[1]

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 molar equivalent relative to gallic acid).[1]

  • Heat the reaction mixture to reflux and stir for 5-20 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and FTIR to confirm the ester linkage and purity.

An alternative "green" synthesis approach involves a solvent-free, solid-state reaction at elevated temperatures, which can achieve high yields.[2][3]

Formulation of this compound Nanoparticles

While specific protocols for formulating nanoparticles from pre-synthesized this compound are not extensively detailed in the current literature, a common approach for similar amphiphilic molecules is the nanoprecipitation method. This method leverages the self-assembly of the conjugate into nanoparticles when a solution of the conjugate is rapidly introduced into a non-solvent.

Protocol 3.1: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., acetone, ethanol, DMSO)

  • Deionized water

Procedure:

  • Dissolve the this compound in a water-miscible organic solvent.

  • Under magnetic stirring, rapidly inject the organic solution of the this compound into a larger volume of deionized water (the non-solvent).

  • The rapid solvent exchange will cause the amphiphilic conjugate to self-assemble into nanoparticles.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used for further characterization and in vitro studies.

Characterization of this compound Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and suitability for drug delivery applications.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterMethodTypical Expected Values (based on similar formulations)
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 200 nm with a PDI < 0.25[4]
Zeta Potential DLS with an electrodeNegative potential (e.g., -20 mV)[4]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical or near-spherical shape
Drug Loading (%) UV-Vis Spectroscopy or HPLCDependent on formulation parameters
Encapsulation Efficiency (%) UV-Vis Spectroscopy or HPLC~40% (for gallic acid in PEG-stabilized nanoparticles)[4]

Protocol 4.1: Determination of Particle Size and Zeta Potential

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.

Protocol 4.2: Morphological Characterization

  • For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • Image the grid using a transmission electron microscope.

  • For SEM, a drop of the suspension is placed on a stub, dried, and sputter-coated with a conductive material before imaging.

Protocol 4.3: Determination of Drug Loading and Encapsulation Efficiency

  • To determine the amount of encapsulated this compound, centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Measure the concentration of the free conjugate in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Total mass of drug - Mass of free drug in supernatant) / Total mass of drug) x 100

In Vitro Drug Release Studies

Evaluating the release profile of gallic acid from the PEG4 ester conjugate is crucial for understanding its prodrug behavior.

Protocol 5.1: In Vitro Drug Release

  • Place a known amount of the this compound nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released gallic acid in the aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time. A sustained release profile is often observed for nanoparticle formulations.[5]

Table 2: In Vitro Release Kinetics of Gallic Acid from PEGylated Nanoparticles

FormulationpHMaximum Release (%)Time to Maximum Release
Magnetite-PEG-Gallic Acid7.4~61%~115 hours[6]
Magnetite-PEG-Gallic Acid4.8~89%~96 hours[6]

In Vitro Cellular Studies

Protocol 6.1: Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., breast cancer cell line MCF-7 or colon cancer cell line HT-29) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free gallic acid, this compound, and formulated nanoparticles for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Protocol 6.2: Cellular Uptake Study

  • For qualitative analysis, fluorescently label the this compound nanoparticles.

  • Incubate cancer cells with the fluorescently labeled nanoparticles for different time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using fluorescence microscopy or confocal microscopy.

Signaling Pathway of Gallic Acid

Gallic acid is known to exert its anticancer effects through various mechanisms, including the inhibition of the Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, gallic acid can induce apoptosis in cancer cells.

Gallic_Acid_Signaling_Pathway Gallic_Acid Gallic Acid Akt Akt Gallic_Acid->Akt Inhibits mTOR mTOR Akt->mTOR Activates Mitochondrial_Respiration Mitochondrial Respiration mTOR->Mitochondrial_Respiration Promotes ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Oxidative_Stress Oxidative Stress Mitochondrial_Respiration->Oxidative_Stress Apoptosis Apoptosis ATP_Production->Apoptosis Inhibition leads to Oxidative_Stress->Apoptosis Induces

Caption: Gallic Acid Induced Apoptosis via Akt/mTOR Pathway Inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of this compound for drug delivery.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Characterization cluster_evaluation In Vitro Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, FTIR) Purification->Structure_Confirmation Formulation Nanoparticle Formulation (Nanoprecipitation) Structure_Confirmation->Formulation Physicochemical_Char Physicochemical Characterization (DLS, TEM) Formulation->Physicochemical_Char Drug_Loading Drug Loading & Encapsulation Efficiency Formulation->Drug_Loading Drug_Release In Vitro Drug Release Physicochemical_Char->Drug_Release Drug_Loading->Drug_Release Cell_Viability Cell Viability Assay (MTT) Drug_Release->Cell_Viability Cellular_Uptake Cellular Uptake Study Cell_Viability->Cellular_Uptake

Caption: Workflow for this compound Drug Delivery System.

References

Application Notes and Protocols: Incorporating Gallic Acid PEG4 Ester into Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid, a naturally occurring polyphenolic compound, has garnered significant interest in the biomedical field due to its potent antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application is often limited by poor bioavailability and rapid metabolism. To overcome these limitations, nanoencapsulation has emerged as a promising strategy. The incorporation of Gallic acid into nanoparticle formulations can enhance its stability, prolong its circulation time, and improve its targeted delivery to specific tissues or cells.

This document provides detailed application notes and protocols for the incorporation of a modified form of Gallic acid, Gallic acid PEG4 ester , into nanoparticle formulations. The addition of a short polyethylene glycol (PEG) chain (PEG4) is intended to improve the solubility and stability of Gallic acid, potentially enhancing its encapsulation efficiency and modifying the nanoparticle's surface properties for improved biocompatibility and cellular uptake.

These protocols are designed to guide researchers through the synthesis of this compound, its formulation into nanoparticles using two common methods (nanoprecipitation and liquid-liquid dispersion), and the subsequent characterization and in vitro evaluation of the resulting nanoparticles.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct esterification reaction between Gallic acid and PEG4-OH (tetraethylene glycol). A green, solvent-free approach is recommended to minimize environmental impact and simplify purification.[1][2]

Protocol: Solid-Solid Esterification of Gallic Acid with PEG4-OH

Materials:

  • Gallic acid

  • Tetraethylene glycol (PEG4-OH)

  • Sulfuric acid (catalyst)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine Gallic acid (0.02 mol) and tetraethylene glycol (0.01 mol).

  • Carefully add a catalytic amount of sulfuric acid (e.g., 0.5 mL).

  • Heat the reaction mixture at 110°C with continuous stirring for 12 hours. The reaction is performed without any additional solvent (solid-solid reaction).

  • After 12 hours, allow the mixture to cool to room temperature.

  • Add 50 mL of dichloromethane to the flask and stir to dissolve the product and unreacted starting materials.

  • Filter the solution to remove any insoluble impurities.

  • The dichloromethane can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be performed using column chromatography on silica gel if necessary.

Characterization of this compound:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond, look for the appearance of a characteristic C=O stretching vibration of the ester group (around 1700-1735 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized ester. The ¹³C-NMR spectrum should show a signal corresponding to the ester carbonyl carbon at approximately 167 ppm. The ¹H-NMR will show characteristic shifts for the protons of both the Gallic acid and PEG moieties.[1][2]

Nanoparticle Formulation Protocols

This section details two common methods for formulating this compound into nanoparticles: nanoprecipitation for polymeric nanoparticles (e.g., PLGA) and liquid-liquid dispersion for protein-based nanoparticles (e.g., zein).

Nanoprecipitation Method for PLGA Nanoparticles

Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles.[3][4][5][6][7]

Protocol: Formulation of this compound-Loaded PLGA Nanoparticles

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Poly(vinyl alcohol) (PVA) or Pluronic F-68 (surfactant)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent such as acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA or Pluronic F-68, in deionized water (e.g., 20 mL).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., overnight) to allow for the complete evaporation of the organic solvent (acetone).

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet twice with deionized water to remove the excess surfactant and unencapsulated this compound. Resuspend the pellet in water and centrifuge again.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose or trehalose) and freeze-dry.

Experimental Workflow for Nanoprecipitation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase plga PLGA dissolve_org Dissolve plga->dissolve_org gape This compound gape->dissolve_org acetone Acetone acetone->dissolve_org nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve_org->nanoprecipitation Organic Phase surfactant Surfactant (PVA/Pluronic F-68) dissolve_aq Dissolve surfactant->dissolve_aq water Deionized Water water->dissolve_aq dissolve_aq->nanoprecipitation Aqueous Phase evaporation Solvent Evaporation (Overnight stirring) nanoprecipitation->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing (2x with water) centrifugation->washing lyophilization Lyophilization (Optional) washing->lyophilization nanoparticles This compound-Loaded PLGA Nanoparticles lyophilization->nanoparticles G cluster_organic Organic Phase cluster_aqueous Aqueous Phase zein Zein dissolve_org Dissolve zein->dissolve_org ethanol Aqueous Ethanol ethanol->dissolve_org dispersion Liquid-Liquid Dispersion (Homogenization/Sonication) dissolve_org->dispersion Organic Phase gape This compound dissolve_aq Dissolve gape->dissolve_aq water Deionized Water water->dissolve_aq dissolve_aq->dispersion Aqueous Phase solvent_removal Solvent Removal (Dialysis/Rotary Evaporation) dispersion->solvent_removal purification Purification (Optional) solvent_removal->purification nanoparticles This compound-Loaded Zein Nanoparticles purification->nanoparticles G treatment Cell Treatment with GA-PEG4-NP lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) mTOR mTOR pAKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival GA Gallic Acid (from Nanoparticle) GA->PI3K Inhibits G RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) pERK->TranscriptionFactors Activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation GA Gallic Acid (from Nanoparticle) GA->Raf Inhibits

References

Application Notes: Gallic Acid PEG4 Ester for Enhanced Bioavailability of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The poor aqueous solubility and extensive first-pass metabolism of many hydrophobic drug candidates present significant challenges in pharmaceutical development, often leading to low bioavailability and therapeutic efficacy.[1] This document details the application of Gallic Acid PEG4 Ester, a novel amphipathic excipient, to overcome these limitations. This bifunctional molecule combines the solubility-enhancing properties of a short-chain polyethylene glycol (PEG) tail with the metabolic inhibition properties of a gallic acid headgroup. Gallic acid and its esters are known to inhibit cytochrome P450 3A (CYP3A) enzymes in the gut, which are primary drivers of first-pass metabolism.[2] By simultaneously improving drug dissolution and reducing metabolic degradation, this compound offers a promising strategy to significantly enhance the oral bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

Introduction

Oral drug delivery remains the preferred route of administration due to its convenience and patient compliance. However, a significant portion of new chemical entities are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and/or low permeability.[3] For these compounds, achieving therapeutic concentrations in systemic circulation is a major hurdle.[1]

PEGylation, the attachment of polyethylene glycol chains to molecules, is a well-established method for increasing the water solubility and stability of pharmaceuticals.[4][5][6] While traditionally used for large biologic drugs, short-chain PEGs can also benefit small molecules.[4] Gallic acid, a natural polyphenol, and its simple esters have been identified as potent inhibitors of gut wall enzymes like CYP3A4, thereby reducing presystemic metabolism and increasing the amount of drug that reaches circulation.[2][7]

This compound is designed to leverage both mechanisms in a single molecule. Its proposed dual-action mechanism is outlined below.

Mechanism of Action

The enhanced bioavailability conferred by this compound is attributed to a two-pronged approach:

  • Enhanced Solubilization: The hydrophilic PEG4 chain improves the dissolution of the hydrophobic drug in the aqueous environment of the gastrointestinal tract. The amphipathic nature of the ester may facilitate the formation of micellar structures that encapsulate the drug, further aiding its solubility and transport to the intestinal wall.

  • Inhibition of First-Pass Metabolism: The gallic acid moiety acts as an inhibitor of CYP3A enzymes located in the gut epithelial cells.[2] By reducing the rate of metabolic degradation before the drug enters systemic circulation, a greater fraction of the administered dose is absorbed intact.

The logical relationship of this proposed mechanism is visualized in the diagram below.

cluster_outcomes Pharmacokinetic Outcomes drug Hydrophobic Drug solubility Improved Solubility & Dissolution Rate gapeg This compound gapeg->solubility inhibition Inhibition of Gut Wall CYP3A Enzymes gapeg->inhibition permeation Increased Drug Permeation solubility->permeation metabolism Reduced First-Pass Metabolism inhibition->metabolism bioavailability Increased Oral Bioavailability permeation->bioavailability metabolism->bioavailability

Caption: Proposed dual-action mechanism of this compound.

Data Presentation: Expected Outcomes

While specific results will vary depending on the API, formulation with this compound is expected to yield significant improvements in key pharmacokinetic parameters. The following tables present hypothetical but representative data based on improvements observed with general PEGylation strategies and metabolic inhibitors.[8][9]

Table 1: Comparison of In Vitro Properties

PropertyModel Hydrophobic Drug (Alone)Model Hydrophobic Drug + GA-PEG4 Ester
Aqueous Solubility (pH 6.8) < 1 µg/mL15 - 50 µg/mL
Dissolution Rate (t80%) > 120 min< 30 min
Apparent Permeability (Papp) in Caco-2 model Low to ModerateModerate to High

Table 2: Comparison of In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterModel Hydrophobic Drug (Alone)Model Hydrophobic Drug + GA-PEG4 Ester
Cmax (ng/mL) 50 ± 15250 ± 50
Tmax (hr) 4.0 ± 1.01.5 ± 0.5
AUC₀₋₂₄ (ng·hr/mL) 450 ± 1102700 ± 450
Relative Bioavailability (%) 100% (Reference)~600%

Experimental Workflow

A systematic approach is required to evaluate the efficacy of this compound. The workflow diagram below illustrates the key stages, from synthesis and formulation to in vivo validation.

node_synthesis 1. Synthesis & Characterization of GA-PEG4 Ester node_formulation 2. Formulation Development (e.g., Co-precipitation, SNEDDS) node_synthesis->node_formulation node_invitro_phys 3. In Vitro Physicochemical Tests (Solubility, Dissolution) node_formulation->node_invitro_phys node_invitro_cell 4. In Vitro Permeability Assay (Caco-2 Monolayer) node_invitro_phys->node_invitro_cell node_invivo 5. In Vivo Pharmacokinetic Study (Rodent Model) node_invitro_cell->node_invivo node_analysis 6. Data Analysis & Bioavailability Calculation node_invivo->node_analysis

Caption: Overall experimental workflow for evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from green chemistry methods for esterification.[10][11]

Materials:

  • Gallic Acid (0.02 mol)

  • Tetraethylene glycol (PEG4) (0.01 mol)

  • Sulfuric acid (catalyst)

  • Dichloromethane (for purification)

Procedure:

  • Combine gallic acid and tetraethylene glycol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to 110°C with stirring for 12 hours under a nitrogen atmosphere. The reaction is solvent-free (solid-solid reaction).[10][11]

  • After cooling, add 50 mL of dichloromethane to the reaction mixture to dissolve the product and unreacted PEG4, leaving most of the unreacted gallic acid as a solid.

  • Filter the mixture to remove the unreacted gallic acid.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[10][12]

Protocol 2: Formulation by Solvent Evaporation Method

Materials:

  • Model Hydrophobic Drug

  • This compound

  • Lecithin (optional, as a stabilizer)

  • Volatile organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water or buffer)

Procedure:

  • Dissolve a specific ratio of the hydrophobic drug and this compound (e.g., 1:5 w/w) in a minimal amount of a suitable organic solvent.

  • In a separate beaker, prepare the aqueous phase.

  • Slowly inject the organic phase into the aqueous phase under constant stirring (e.g., 600 rpm) to form a nanoemulsion.[5]

  • Continue stirring at room temperature for 2-4 hours to allow for the complete evaporation of the organic solvent.

  • The resulting aqueous suspension contains nanoparticles of the drug formulated with the ester.

  • Characterize the formulation for particle size, zeta potential, and drug loading efficiency.

Protocol 3: In Vitro Dissolution Study

Apparatus:

  • USP Type II Dissolution Apparatus (Paddle)

Media:

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

Procedure:

  • Prepare two sets of samples: the pure hydrophobic drug and the drug formulated with this compound.

  • Fill the dissolution vessels with 900 mL of pre-warmed (37°C) dissolution medium.

  • Place a precisely weighed amount of each sample into separate vessels.

  • Begin paddle rotation at a set speed (e.g., 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic Study (Rat Model)

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g)

Groups (n=6 per group):

  • Control Group: Oral administration of the hydrophobic drug in a simple suspension (e.g., 0.5% carboxymethyl cellulose).

  • Test Group: Oral administration of the hydrophobic drug formulated with this compound.

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Administer the respective formulations via oral gavage at a consistent dose of the API (e.g., 10 mg/kg).

  • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Calculate the relative bioavailability of the test formulation compared to the control.

Safety Considerations

  • Gallic Acid: Generally recognized as safe (GRAS) for use in food.[9] However, in pure, concentrated form, it can be an irritant to the skin, eyes, and respiratory system.[13][14][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[16]

  • PEG4 (Tetraethylene Glycol): Low toxicity, but standard laboratory precautions should be observed.

  • Organic Solvents: Handle all volatile organic solvents in a well-ventilated fume hood.

This document is intended to provide a framework for utilizing this compound. Researchers should perform their own optimization and validation for specific drug candidates.

References

Application Notes and Protocols for Testing the Efficacy of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid, a naturally occurring phenolic compound, is well-documented for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The modification of Gallic acid with a polyethylene glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) chain, to form Gallic acid PEG4 ester, is a strategic approach to enhance its therapeutic potential. The PEG4 moiety is introduced to improve the compound's solubility, stability, and pharmacokinetic profile.[4] These application notes provide a comprehensive experimental framework to evaluate the efficacy of this compound, focusing on its potential as an anticancer and antioxidant agent.

Potential Mechanisms of Action

Gallic acid and its derivatives are known to exert their biological effects through various mechanisms, including:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS), protecting cells from oxidative damage.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Modulation of Signaling Pathways: Inhibition of pro-inflammatory and cancer-promoting signaling cascades such as NF-κB and JAK/STAT.[5][6][7][8][9][10]

The PEGylation of Gallic acid may enhance these effects by increasing its bioavailability and cellular uptake.

Experimental Design & Workflow

A tiered approach is recommended to systematically evaluate the efficacy of this compound.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell Viability Assays Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays ROS Scavenging Assays ROS Scavenging Assays Apoptosis Assays->ROS Scavenging Assays Signaling Pathway Analysis Signaling Pathway Analysis ROS Scavenging Assays->Signaling Pathway Analysis Xenograft Tumor Model Xenograft Tumor Model In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy

Caption: A streamlined workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

In Vitro Assays

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO or PBS).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Protocol:

    • Seed cancer cells in a 6-well plate and treat with IC50 concentration of this compound for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

4.1.3. Reactive Oxygen Species (ROS) Scavenging Assay (DCFDA Assay)

This assay measures the intracellular ROS levels to assess the antioxidant activity of the compound.

  • Protocol:

    • Seed cancer cells in a 96-well black plate.

    • Pre-treat cells with this compound for 1 hour.

    • Induce oxidative stress with a known ROS inducer (e.g., H₂O₂ or TBHP).

    • Load the cells with 2',7' – dichlorofluorescin diacetate (DCFDA) solution and incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm).

4.1.4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and JAK/STAT pathways.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-NF-κB, NF-κB, p-STAT3, STAT3, and β-actin (loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Assay

4.2.1. Xenograft Tumor Model

This model evaluates the in vivo anticancer efficacy of this compound.[11][12][13][14][15]

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., 5x10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like cisplatin).

    • Administer the treatments (e.g., intraperitoneal injection) every other day.

    • Measure tumor volume and body weight regularly.

    • After a set period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7
A549
HCT116

Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)

Treatment24 hours48 hours
Vehicle Control
This compound (IC50)

Table 3: In Vivo Antitumor Efficacy of this compound

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Gene Target Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene Translocation This compound This compound This compound->JAK Inhibition

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Gene Pro-inflammatory & Pro-survival Gene Transcription pNFkB->Gene Translocation This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of Gallic acid PEG4 ester. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the esterification of the carboxylic acid of gallic acid with the terminal hydroxyl group of polyethylene glycol 4 (PEG4-OH). Key methods include:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification. While it is a straightforward method, the strong acidic conditions and high temperatures can lead to side reactions, especially with the sensitive phenolic hydroxyl groups of gallic acid.

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2] It is a milder method that can be performed at room temperature, which helps to minimize side reactions.[3][4][5]

  • Mitsunobu Reaction: This reaction allows for the conversion of the primary alcohol of PEG4-OH into an ester under mild conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This method is known for its high stereospecificity.[8]

  • Solvent-Free "Green" Synthesis: A solid-state reaction at elevated temperatures using a catalyst like sulfuric acid has also been reported for the synthesis of a gallic acid-PEG diester, which could be adapted for the mono-ester.[3][5]

Q2: Do I need to protect the phenolic hydroxyl groups of gallic acid before esterification?

A2: Protecting the phenolic hydroxyl groups is highly recommended, especially when using harsher reaction conditions like those in Fischer esterification. The hydroxyl groups of gallic acid are nucleophilic and can compete with the PEG4-OH, leading to the formation of undesired side products.

Common protecting groups for phenols that are stable under esterification conditions include:

  • Benzyl (Bn) ethers: These are relatively stable and can be removed by hydrogenolysis.[9]

  • Silyl ethers: Bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) have shown stability under certain oxidative esterification conditions.[10] However, less bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) may be cleaved under acidic conditions.[10]

An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[11][12] For example, using a benzyl ether for the phenol and proceeding with the esterification allows for the final removal of the benzyl groups while the PEG ester remains intact.

Q3: What are the main challenges in purifying this compound?

A3: Purification can be challenging due to the properties of the PEG chain and the potential for various byproducts. Common issues include:

  • Removal of unreacted PEG4-OH: Due to the similar polarity and solubility imparted by the PEG chain, separating the desired product from excess PEG4-OH can be difficult.

  • Removal of coupling agents and their byproducts: Reactions like the Steglich and Mitsunobu esterifications produce byproducts (e.g., dicyclohexylurea (DCU), triphenylphosphine oxide (TPPO)) that need to be efficiently removed.[7][13]

  • Product solubility: The PEG chain can significantly alter the solubility of the gallic acid derivative, potentially making standard extraction and crystallization procedures less effective.

Common purification techniques include:

  • Flash column chromatography: This is a widely used method, but careful optimization of the solvent system is required to achieve good separation.

  • Crystallization: If the product is crystalline, this can be an effective purification method. However, the presence of the flexible PEG chain may inhibit crystallization.

  • Solid-phase extraction (SPE): This can be used to remove certain impurities based on differences in polarity.

  • Precipitation/washing: Byproducts like TPPO can sometimes be removed by precipitation with a suitable co-solvent or by forming insoluble complexes with salts like zinc chloride.[7][14]

Q4: How can I characterize the final this compound product?

A4: A combination of spectroscopic and chromatographic techniques is essential for proper characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the final product. Key signals to look for include the disappearance of the carboxylic acid proton of gallic acid and the appearance of new signals corresponding to the ester linkage and the PEG4 chain.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the sample and can be used to quantify the amount of product. A reversed-phase column with a suitable mobile phase gradient is typically used.[17]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming the successful conjugation of the PEG4 chain to gallic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a characteristic ester C=O stretch.[3][5]

Q5: Is the this compound prone to hydrolysis?

A5: Yes, the ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[18][19] Phenyl esters, like the one formed from gallic acid, can have different hydrolysis rates compared to alkyl esters.[6] The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.[19] For applications where stability is critical, it is important to store the compound under neutral and anhydrous conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation - Ineffective coupling agent or catalyst.- Reaction conditions not optimal (temperature, time).- Steric hindrance.- Deactivation of reagents by moisture.- Switch to a more efficient coupling method (e.g., Steglich or Mitsunobu).- Optimize reaction temperature and time. Monitor reaction progress by TLC or HPLC.- Consider using a protecting group strategy for the phenolic hydroxyls to reduce steric hindrance and side reactions.- Ensure all reagents and solvents are anhydrous.
Presence of multiple spots on TLC/peaks in HPLC - Incomplete reaction.- Formation of side products (e.g., esterification of phenolic hydroxyls, di-PEGylated gallic acid).- Hydrolysis of the product during workup or purification.- Drive the reaction to completion by using an excess of one reagent or by removing water (in Fischer esterification).- Use a milder esterification method (Steglich, Mitsunobu).- Employ a protecting group strategy for the phenolic hydroxyls.- Maintain neutral pH during workup and purification. Avoid prolonged exposure to acidic or basic conditions.
Difficulty in removing byproducts (e.g., DCU, TPPO) - Byproducts are co-eluting with the product during chromatography.- Byproducts are soluble in the purification solvents.- For DCU (from DCC), filter the reaction mixture before workup as it is often insoluble in many organic solvents.- For TPPO (from Mitsunobu), try precipitation by adding a non-polar solvent like hexane or ether.[13] Alternatively, form an insoluble complex with ZnCl₂.[7] Multiple chromatographic purifications may be necessary.
Difficulty in removing unreacted PEG4-OH - Similar polarity and solubility to the desired product.- Use a stoichiometric amount of PEG4-OH or a slight excess of gallic acid to ensure complete consumption of the PEG reagent.- Optimize the mobile phase for flash chromatography to improve separation. A gradient elution may be necessary.- Consider using a different purification technique like preparative HPLC.
Product appears to be degrading over time - Hydrolysis of the ester bond.- Store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to acidic or basic conditions.

Experimental Protocols

Protocol 1: Steglich Esterification of Protected Gallic Acid with PEG4-OH

This protocol assumes the phenolic hydroxyl groups of gallic acid are protected (e.g., as benzyl ethers).

Materials:

  • 3,4,5-Tris(benzyloxy)benzoic acid (Protected Gallic Acid)

  • Polyethylene glycol 4 (PEG4-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous solvent for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) and PEG4-OH (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC or DIC (1.2 equivalents) in anhydrous DCM.

  • Add the DCC/DIC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Deprotection (if necessary): The benzyl protecting groups can be removed by hydrogenolysis using H₂ gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Mitsunobu Reaction of Gallic Acid with PEG4-OH

This protocol is for the direct esterification of unprotected gallic acid, but a protecting group strategy is still recommended for cleaner results.

Materials:

  • Gallic Acid

  • Polyethylene glycol 4 (PEG4-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve gallic acid (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add PEG4-OH (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. Eluting with a gradient of ethyl acetate in hexane is a common starting point. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require multiple chromatographic steps or alternative purification strategies.[14]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Gallic_Acid Gallic Acid (Protected/Unprotected) Coupling Coupling Reaction (e.g., Steglich, Mitsunobu) Gallic_Acid->Coupling PEG4_OH PEG4-OH PEG4_OH->Coupling Crude_Mixture Crude Reaction Mixture Coupling->Crude_Mixture Reaction Completion Filtration Filtration (Remove Urea) Crude_Mixture->Filtration Extraction Aqueous Extraction Filtration->Extraction Chromatography Flash Chromatography Extraction->Chromatography Characterization Characterization (NMR, HPLC, MS) Chromatography->Characterization Final_Product This compound Characterization->Final_Product Troubleshooting_Logic Start Start Synthesis Check_Reaction Reaction Incomplete? Start->Check_Reaction Low_Yield Low Yield Check_Reaction->Low_Yield Yes Impure_Product Impure Product Check_Reaction->Impure_Product No, but impure Successful_Synthesis Successful Synthesis Check_Reaction->Successful_Synthesis No, pure Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Change_Method Change Synthesis Method: - Steglich - Mitsunobu Low_Yield->Change_Method Protecting_Groups Use Protecting Groups Low_Yield->Protecting_Groups Impure_Product->Protecting_Groups Optimize_Purification Optimize Purification: - Chromatography Gradient - Recrystallization - Alternative Workup Impure_Product->Optimize_Purification Optimize_Conditions->Start Change_Method->Start Protecting_Groups->Start Optimize_Purification->Start

References

Technical Support Center: Synthesis of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gallic acid PEG4 ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating gallic acid and a molar excess of PEG4-OH in the presence of an acid catalyst. The reaction is typically performed under conditions that facilitate the removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of the ester.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include:

  • Formation of di-PEGylated gallic acid: Due to the presence of hydroxyl groups on both ends of the PEG4 molecule, a common side product is the di-PEGylated gallic acid ester.

  • Purification: Separating the desired mono-PEGylated product from unreacted starting materials (gallic acid and PEG4-OH) and the di-PEGylated byproduct can be challenging due to their similar polarities.

  • Low Yield: Inefficient reaction conditions or incomplete conversion can lead to low yields of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting materials and the appearance of a new spot (on TLC) or peak (in HPLC) corresponding to the this compound.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In ¹H NMR spectroscopy, you should observe the disappearance of the carboxylic acid proton of gallic acid and the appearance of characteristic peaks from the PEG4 chain, typically around 3.6 ppm. The aromatic protons of the gallic acid moiety will also be present.[1] In ¹³C NMR, the appearance of a new carbonyl signal corresponding to the ester group (around 167 ppm) is a key indicator of successful synthesis.[1][2]

Troubleshooting Guide

Low Yield
Potential Cause Recommended Solution
Incomplete Reaction Increase reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.
Insufficient Catalyst Increase the catalyst loading incrementally. Common catalysts include sulfuric acid or p-toluenesulfonic acid.[3][4]
Water Present in Reaction Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if applicable. Consider using a Dean-Stark apparatus to remove water azeotropically if a solvent is used.
Suboptimal Temperature Optimize the reaction temperature. A typical starting point for this type of esterification is around 110°C for a solvent-free reaction.[1]
Poor Solubility of Gallic Acid If using a solvent, select one in which gallic acid has better solubility at the reaction temperature.
Low Purity (Presence of Impurities)
Impurity Identification Removal Strategy
Unreacted Gallic Acid Visible on TLC/HPLC as a distinct spot/peak corresponding to the gallic acid standard.Wash the crude product with a dilute sodium bicarbonate solution to remove the acidic gallic acid.
Unreacted PEG4-OH Can be difficult to separate from the product due to similar polarity.Optimize the stoichiometry to use a smaller excess of PEG4-OH. Purification by column chromatography is usually necessary.
Di-PEGylated Gallic Acid Appears as a less polar spot on TLC and a separate peak in HPLC, often close to the product peak.Use a molar excess of gallic acid relative to PEG4-OH to favor mono-esterification. Separation requires careful column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from a green synthesis method for a related compound and is a good starting point for optimization.[1][2]

Materials:

  • Gallic acid

  • PEG4-OH (tetraethylene glycol)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Combine gallic acid (1 molar equivalent) and PEG4-OH (1.2 molar equivalents) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents).

  • Heat the reaction mixture to 110°C with stirring for 12 hours, or until TLC/HPLC analysis indicates consumption of the gallic acid.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted gallic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the mono-ester from the di-ester and unreacted PEG4-OH.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile in water with 0.1% formic acid is a good starting point.

Procedure:

  • Prepare standards of gallic acid, PEG4-OH, and the purified this compound.

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Inject the sample and standards onto the HPLC system.

  • Monitor the chromatogram at a wavelength where gallic acid absorbs (e.g., 272 nm). By comparing the retention times of the peaks in the reaction mixture to the standards, you can identify the product and unreacted starting materials.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Gallic Acid + PEG4-OH B Add H2SO4 (cat.) A->B C Heat at 110°C B->C D Cool to RT C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO3 E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship A Goal: Improve Yield and Purity B Low Yield A->B C Low Purity A->C D Optimize Reaction Conditions B->D E Refine Purification Method C->E F Incomplete Reaction D->F G Side Product Formation D->G H Column Chromatography E->H I Washing Steps E->I

Caption: Logical relationship between troubleshooting issues and corrective actions.

References

Troubleshooting poor solubility of Gallic acid PEG4 ester in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Gallic acid PEG4 ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is PEGylation used?

This compound is a derivative of gallic acid, a naturally occurring phenolic acid known for its antioxidant properties. The "PEG4" indicates that a polyethylene glycol (PEG) chain with four ethylene glycol units is attached to the gallic acid molecule via an ester linkage. This modification, known as PEGylation, is a common strategy in drug development to improve the physicochemical properties of molecules. Specifically, the PEG4 spacer is intended to enhance the solubility and stability of the compound in solution.[1] PEGylation generally increases the aqueous solubility of small molecules.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

  • Aqueous buffers: Phosphate-buffered saline (PBS), Tris buffer, etc.

  • Polar organic solvents: Ethanol, Methanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Mixtures of aqueous buffers and organic solvents.

It is recommended to start with a small amount of the compound in the chosen solvent to assess its solubility before preparing a larger stock solution.

Q3: Can temperature be used to improve the solubility of this compound?

Yes, for many compounds, increasing the temperature can enhance solubility. Gentle warming of the solvent while stirring can facilitate the dissolution of this compound. However, it is crucial to consider the stability of the compound at elevated temperatures. Prolonged exposure to high temperatures could potentially lead to degradation. It is advisable to warm the solution moderately (e.g., to 37°C or slightly higher) and for the shortest time necessary to achieve dissolution.

Q4: How does pH affect the solubility of this compound?

The pH of the solvent can significantly impact the solubility of ionizable compounds. Gallic acid contains a carboxylic acid group and phenolic hydroxyl groups, which can be ionized depending on the pH. Although the carboxylic acid is esterified in this compound, the phenolic hydroxyls can still exhibit acidic properties. Therefore, adjusting the pH of the aqueous buffer may improve solubility. For phenolic compounds, increasing the pH to a slightly alkaline range (e.g., pH 7.5-8.5) can deprotonate the hydroxyl groups, leading to increased solubility in aqueous solutions. However, be mindful that significant changes in pH may affect the stability of the ester linkage and the overall integrity of the molecule.

Troubleshooting Guide for Poor Solubility

If you are encountering persistent issues with dissolving this compound, follow this step-by-step troubleshooting guide.

Problem: The compound is not dissolving in my chosen solvent.

Initial Steps:

  • Verify the Compound: Confirm the identity and purity of your this compound.

  • Solvent Selection: Re-evaluate your choice of solvent. If you started with an aqueous buffer, try a polar organic solvent like DMSO or ethanol to prepare a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.

  • Mechanical Agitation: Ensure you are using adequate agitation. Vortexing or sonicating the sample can help break up aggregates and promote dissolution.

Advanced Troubleshooting:

  • Co-solvents: If the compound precipitates when diluting a concentrated organic stock into an aqueous buffer, consider using a co-solvent system. For example, a mixture of water and ethanol may provide better solubility than water alone.

  • pH Adjustment: As mentioned in the FAQs, carefully adjust the pH of your aqueous buffer. A slight increase in pH might be beneficial.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to solubilize poorly soluble compounds in aqueous media. However, ensure the surfactant is compatible with your downstream experiments.

Quantitative Data Summary

While specific solubility data for this compound is not available, the following tables provide solubility information for the parent molecule, gallic acid, which can serve as a useful reference.

Table 1: Solubility of Gallic Acid in Various Solvents

SolventSolubility (g/L) at approx. 25°CReference
Water11.9[4]
Ethanol~166[4]
MethanolData not available
Acetone~200[4]
Diethyl Ether~10[4]
Glycerol~100[4]

Table 2: Influence of Temperature on Gallic Acid Solubility in Water

Temperature (°C)Solubility (g/L)Reference
2511.9[4]
4023.6[5]
6063.1[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline. The optimal solvent and concentration should be determined empirically for your specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, you can gently warm the tube to 37°C for a few minutes and vortex again.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock solution into an aqueous buffer for your experiment, add the stock solution dropwise while vortexing the buffer to minimize precipitation. The final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid solvent effects.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the chemical context.

cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_outcome start Poor Solubility of This compound step1 Step 1: Initial Checks - Verify compound identity and purity. - Ensure adequate mechanical agitation (vortexing, sonication). start->step1 step2 Step 2: Solvent Optimization - Try a different solvent (e.g., DMSO, Ethanol). - Prepare a concentrated stock for dilution. step1->step2 Issue persists step3 Step 3: Temperature Adjustment - Gently warm the solution (e.g., 37°C). - Monitor for any signs of degradation. step2->step3 Issue persists step4 Step 4: pH Modification - For aqueous solutions, adjust pH slightly (e.g., 7.5-8.5). - Check for improved solubility. step3->step4 Issue persists step5 Step 5: Use of Additives - Consider co-solvents (e.g., water/ethanol mix). - Try a low concentration of a non-ionic surfactant. step4->step5 Issue persists success Successful Dissolution step5->success Problem solved fail Consult Further Resources step5->fail Issue persists

Caption: A workflow for troubleshooting the poor solubility of this compound.

cluster_gallic_acid cluster_peg4 cluster_ester ga Gallic Acid C₇H₆O₅ - Carboxylic Acid - 3 Phenolic Hydroxyls ester This compound C₁₅H₂₂O₉ - Ester Linkage - Enhanced Hydrophilicity - Improved Stability ga->ester Esterification peg Polyethylene Glycol (n=4) HO-(CH₂CH₂O)₄-H - Hydrophilic - Flexible Chain peg->ester Esterification

Caption: Relationship between Gallic acid, PEG4, and the resulting ester.

References

Technical Support Center: Optimizing Gallic Acid PEG4 Ester Concentration for Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Gallic acid PEG4 ester in hydrogel crosslinking. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in hydrogel formation?

A1: this compound acts as a crosslinking agent. The gallic acid moiety, a polyphenol, can form crosslinks between polymer chains, in this case, likely through oxidation of the phenolic hydroxyl groups, which can then react with suitable functional groups on other polymer chains. The PEG4 component enhances water solubility and biocompatibility. The concentration of this crosslinker is a critical parameter that dictates the physicochemical properties of the resulting hydrogel.

Q2: How does the concentration of this compound affect the hydrogel's properties?

A2: The concentration of the crosslinker directly influences the crosslink density of the hydrogel network. Generally, a higher concentration of this compound leads to a higher crosslink density, which results in:

  • Increased mechanical strength (stiffness): A denser network provides more resistance to deformation.

  • Decreased swelling ratio: A more tightly crosslinked network restricts the uptake of water.[1][2]

  • Shorter gelation time: More crosslinking molecules are available to form the network, accelerating the gelation process.[3][4][5]

  • Slower degradation rate: A higher number of crosslinks requires more time to break down.

Conversely, a lower concentration of the crosslinker will result in a softer, more porous hydrogel with a higher swelling capacity and faster degradation rate.

Q3: What are the typical polymer systems compatible with this compound crosslinking?

A3: Gallic acid-based crosslinkers are versatile and can be used with various polymer systems, particularly those containing functional groups that can react with the oxidized gallic acid, such as amines or thiols. Common polymer backbones include polyethylene glycol (PEG), gelatin, chitosan, and hyaluronic acid. The choice of polymer will depend on the desired biocompatibility, biodegradability, and mechanical properties of the final hydrogel.

Q4: What methods can be used to initiate the crosslinking reaction?

A4: The crosslinking of gallic acid-containing polymers can often be initiated by a change in pH (typically to alkaline conditions) or through the use of an oxidizing agent, such as sodium periodate or an enzyme like laccase or peroxidase. The specific initiation method will depend on the polymer system and the desired reaction kinetics.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Hydrogel does not form or gelation is too slow 1. Insufficient crosslinker concentration.2. Inactive or degraded crosslinker.3. Incorrect pH or initiator concentration.4. Low polymer concentration.1. Increase the concentration of this compound.2. Synthesize fresh crosslinker or verify its activity.3. Optimize the pH (often slightly alkaline for phenolic crosslinking) or initiator concentration.4. Increase the polymer concentration in the precursor solution.
Hydrogel is too stiff and brittle 1. Crosslinker concentration is too high.1. Decrease the concentration of this compound in the precursor solution.
Hydrogel is too soft or dissolves after swelling 1. Crosslinker concentration is too low.2. Incomplete crosslinking reaction.1. Increase the concentration of this compound.2. Ensure the crosslinking reaction goes to completion by optimizing reaction time, temperature, or initiator concentration.
Inconsistent results between batches 1. Inaccurate measurement of components.2. Variation in reaction conditions (temperature, pH, mixing).3. Purity of reagents.1. Use calibrated pipettes and balances.2. Maintain consistent reaction conditions for each batch.3. Use high-purity reagents and ensure proper storage.
Premature gelation during mixing 1. Reaction conditions are too aggressive (e.g., pH is too high).2. Components are mixed in the wrong order.1. Lower the pH of the precursor solutions and initiate the reaction by adding the final component (e.g., the oxidizing agent or adjusting the pH).2. Add the initiator or pH-adjusting solution last, after all other components are thoroughly mixed.

Quantitative Data

The following tables provide example data on how the concentration of a phenolic crosslinker, such as this compound, can influence key hydrogel properties. Please note that these are representative values, and actual results will vary depending on the specific polymer system, molecular weights, and experimental conditions.

Table 1: Effect of this compound Concentration on Gelation Time and Swelling Ratio

This compound Concentration (w/v %)Approximate Gelation Time (minutes)Equilibrium Swelling Ratio (q)
0.515 - 2025 - 30
1.08 - 1218 - 22
2.03 - 510 - 15
4.0< 25 - 8

Equilibrium Swelling Ratio (q) = (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel

Table 2: Effect of this compound Concentration on Mechanical Properties

This compound Concentration (w/v %)Storage Modulus (G') (Pa)
0.5500 - 1000
1.01500 - 2500
2.03000 - 5000
4.06000 - 8000

Storage Modulus (G') is a measure of the elastic response of the hydrogel and is typically measured using a rheometer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of a this compound via esterification.

Materials:

  • Gallic acid

  • Tetra-ethylene glycol (PEG4)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Gallic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve Tetra-ethylene glycol (1.1 equivalents) and DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the PEG4/DCC solution to the Gallic acid solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to obtain the pure this compound.

  • Confirm the structure of the product using techniques such as ¹H NMR and mass spectrometry.

Protocol 2: Optimization of this compound Concentration for Hydrogel Crosslinking

This protocol provides a framework for optimizing the crosslinker concentration for a PEG-based hydrogel.

Materials:

  • Multi-arm PEG with a reactive functional group (e.g., 4-arm PEG-Amine)

  • Synthesized this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oxidizing agent (e.g., sodium periodate solution)

  • Rheometer

  • Lyophilizer

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of 4-arm PEG-Amine in PBS (e.g., 10% w/v).

    • Prepare a series of stock solutions of this compound in PBS at different concentrations (e.g., 0.5%, 1%, 2%, 4% w/v).

  • Hydrogel Formation and Gelation Time:

    • For each crosslinker concentration, mix a defined volume of the 4-arm PEG-Amine solution with an equal volume of the this compound solution.

    • Add a specific amount of the oxidizing agent to initiate crosslinking.

    • Immediately place the mixture on a rheometer to monitor the storage (G') and loss (G'') moduli over time. The gelation point is typically defined as the time when G' > G''.

  • Swelling Ratio Measurement:

    • Prepare hydrogel discs for each crosslinker concentration in a mold.

    • After gelation, weigh the hydrogels (initial wet weight) and then lyophilize them to obtain the dry weight.

    • Immerse the dry hydrogels in PBS at 37°C and allow them to swell to equilibrium (typically 24 hours).

    • Periodically remove the hydrogels, blot excess water, and weigh them until a constant weight is achieved (swollen weight).

    • Calculate the equilibrium swelling ratio using the formula provided in Table 1.

  • Mechanical Testing:

    • Use the rheometer to perform a frequency sweep on the fully formed hydrogels to determine the storage modulus (G') at a specific frequency (e.g., 1 Hz).

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_optimization Protocol 2: Optimization of Crosslinker Concentration cluster_characterization Hydrogel Characterization s1 Dissolve Gallic Acid & DMAP in DCM s3 React at 0°C to RT s1->s3 s2 Dissolve PEG4 & DCC in DCM s2->s3 s4 Purify by Column Chromatography s3->s4 o1 Prepare Precursor Solutions (PEG-Amine & GA-PEG4 Ester) s4->o1 Use Synthesized Crosslinker o2 Mix Precursors & Initiator o1->o2 o3 Characterize Properties o2->o3 c1 Gelation Time (Rheometry) o3->c1 c2 Swelling Ratio o3->c2 c3 Mechanical Properties (Rheometry) o3->c3

Caption: Experimental workflow for synthesis and optimization.

logical_relationship concentration This compound Concentration crosslink_density Crosslink Density concentration->crosslink_density Increases stiffness Mechanical Stiffness (Higher G') crosslink_density->stiffness Increases swelling Swelling Ratio (Lower q) crosslink_density->swelling Decreases gelation_time Gelation Time (Shorter) crosslink_density->gelation_time Decreases

Caption: Relationship between crosslinker concentration and hydrogel properties.

References

Preventing premature degradation of Gallic acid PEG4 ester in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature degradation of Gallic acid PEG4 ester in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis, especially under basic conditions, which cleaves the molecule into gallic acid and a PEG4 alcohol. This reaction is catalyzed by both hydroxide and hydronium ions.

  • Oxidation: The gallic acid moiety, with its three hydroxyl groups, is susceptible to oxidation. This can be initiated by exposure to air (oxygen), metal ions, or light, leading to the formation of colored degradation products and a loss of antioxidant activity.

Q2: What are the initial signs of degradation in my this compound solution?

A2: Early indicators of degradation include:

  • Color Change: A noticeable change in the solution's color, often to a yellowish or brownish hue, can indicate oxidative degradation of the gallic acid portion.

  • Precipitation: The formation of a precipitate may suggest hydrolysis, as gallic acid has lower solubility in some solvents compared to its PEGylated ester form. It could also indicate aggregation of the PEGylated molecule.

  • Decrease in pH: Hydrolysis of the ester bond will release gallic acid, which can lead to a decrease in the pH of an unbuffered solution.

  • Loss of Efficacy: In biological assays, a decrease in the expected activity, such as reduced antioxidant effect, is a key indicator of degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to slow down both hydrolysis and oxidation rates.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation.

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and prevent oxidation.

  • pH: Maintain the pH of the solution in the acidic to neutral range (ideally pH 4-6) to minimize the rate of ester hydrolysis.

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Browning)

This is a common issue indicating oxidative degradation of the gallic acid moiety.

Potential Cause Troubleshooting Step Expected Outcome
Exposure to Oxygen 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.Reduced rate of discoloration in newly prepared solutions.
Presence of Metal Ions 1. Use high-purity solvents and reagents. 2. Add a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to the solution at a low concentration (e.g., 0.1 mM).Prevention of metal-catalyzed oxidation and stabilization of the solution's color.
Light Exposure 1. Store the solution in an amber vial or a container wrapped in aluminum foil. 2. Minimize exposure to ambient light during handling.Slower onset and reduced intensity of color change.
Issue 2: Precipitation in the Solution

Precipitation can occur due to hydrolysis, poor solubility, or aggregation.

Potential Cause Troubleshooting Step Expected Outcome
Ester Hydrolysis 1. Ensure the pH of the solution is maintained in the acidic to neutral range (pH 4-6) using a suitable buffer system. 2. Store the solution at or below -20°C.The compound remains in solution for a longer duration.
Poor Solubility 1. If dissolving in an aqueous buffer, consider adding a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol. 2. Gently warm the solution during preparation to aid dissolution, but avoid excessive heat.Complete dissolution of the compound and a clear solution.
PEG Precipitation/Aggregation 1. For aqueous solutions, ensure the salt concentration is not excessively high, as this can sometimes cause "salting out" of PEGylated compounds. 2. If precipitation occurs upon cooling, try storing at 4°C instead of -20°C, as some PEG compounds can precipitate at very low temperatures.The compound remains soluble under the optimized storage conditions.

Data Presentation

The following tables summarize stability data for gallic acid and general stability considerations for PEGylated esters. Note that this data is not specific to this compound but provides a strong indication of its likely stability profile.

Table 1: Forced Degradation of Gallic Acid

ConditionObservationSusceptibility
Acid Hydrolysis (0.1 N HCl) StableLow
Alkaline Hydrolysis (0.1 N NaOH) Significant DegradationHigh
Oxidative (3% H₂O₂) Significant DegradationHigh
Photolytic (UV Light) Moderate DegradationModerate
Thermal (Dry Heat) Moderate DegradationModerate

This data suggests that the gallic acid moiety of the ester is most vulnerable to basic and oxidative environments.

Table 2: General pH-Rate Profile for Ester Hydrolysis

pH RangeRelative Rate of HydrolysisPredominant Mechanism
< 4 Increases with decreasing pHAcid-catalyzed
4 - 6 MinimalWater-catalyzed (slowest)
> 7 Increases significantly with increasing pHBase-catalyzed

This general trend for esters indicates that maintaining a slightly acidic pH is crucial for the stability of this compound in aqueous solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for monitoring the degradation of this compound. Optimization will be required for specific instrumentation and solution matrices.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes to elute the parent compound and any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 272 nm (the absorbance maximum for gallic acid).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

  • Forced Degradation Study:

    • Acidic: Incubate the sample in 0.1 N HCl at 60°C for 24 hours.

    • Alkaline: Incubate the sample in 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 105°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Inject the stressed and unstressed samples into the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Visualizations

degradation_pathway GA_PEG4 This compound GA Gallic Acid GA_PEG4->GA Hydrolysis (H₂O, H⁺ or OH⁻) PEG4_OH PEG4 Alcohol GA_PEG4->PEG4_OH Hydrolysis (H₂O, H⁺ or OH⁻) Oxidized_GA Oxidized Gallic Acid (Quinone-like structures) GA_PEG4->Oxidized_GA Oxidation (O₂, Metal Ions, Light)

Primary degradation pathways for this compound.

troubleshooting_workflow decision decision issue issue solution solution start Degradation Observed decision_point Nature of Degradation? start->decision_point issue_color Oxidation Suspected decision_point->issue_color Color Change issue_precipitate Hydrolysis or Solubility Issue? decision_point->issue_precipitate Precipitation solution_oxidation Deoxygenate Solvents Add Chelating Agent (EDTA) Protect from Light issue_color->solution_oxidation Implement solution_hydrolysis Buffer to pH 4-6 Store at Low Temperature issue_precipitate->solution_hydrolysis Check pH solution_solubility Use Co-solvent Optimize Storage Temperature issue_precipitate->solution_solubility Check Solubility

Troubleshooting workflow for this compound degradation.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center This compound Stability low_ph Low pH (4-6) center->low_ph Minimizes Hydrolysis inert_atm Inert Atmosphere center->inert_atm Prevents Oxidation chelators Chelating Agents (EDTA) center->chelators Inhibits Metal Catalysis darkness Light Protection center->darkness Prevents Photodegradation low_temp Low Temperature center->low_temp Slows All Reactions high_ph High pH (>7) high_ph->center Increases Hydrolysis oxygen Oxygen oxygen->center Promotes Oxidation metal_ions Metal Ions metal_ions->center Catalyzes Oxidation light UV/Visible Light light->center Induces Photodegradation high_temp High Temperature high_temp->center Accelerates All Reactions

Factors influencing the stability of this compound.

Overcoming challenges in the surface functionalization with Gallic acid PEG4 ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for surface functionalization with Gallic Acid PEG4 Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a molecule that combines the antioxidant properties of gallic acid with the biocompatibility and stealth properties of polyethylene glycol (PEG). The PEG4 linker provides a flexible spacer. It is commonly used for the surface functionalization of nanoparticles, implants, and other materials in biomedical applications to enhance their antioxidant activity, improve biocompatibility, and reduce non-specific protein binding.[1][2][3][4][5]

Q2: What are the critical steps for activating the carboxylic acid group on the PEG linker for conjugation?

The carboxylic acid group on the PEG linker can be activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction is most efficient at a pH between 4.5 and 7.2. The activated NHS ester is then reacted with primary amines on the substrate surface, which is most efficient at a pH of 7-8.[6]

Q3: Why is my functionalization efficiency low?

Several factors can contribute to low functionalization efficiency:

  • Inactive Reagents: Ensure that your EDC and NHS are fresh and have been stored under dry conditions to prevent hydrolysis.

  • Incorrect pH: The pH of the reaction buffer is crucial. Use a non-amine-containing buffer at the optimal pH for both the activation and conjugation steps.[6][7]

  • Steric Hindrance: The surface of your material may have steric hindrance that prevents the this compound from accessing the reactive sites. Consider optimizing the linker length or surface pretreatment.

  • Insufficient Reagent Concentration: The molar ratio of the PEG reagent to the surface functional groups can impact efficiency. Optimize this ratio for your specific application.[6]

Q4: I'm observing aggregation of my nanoparticles after functionalization. What could be the cause?

Nanoparticle aggregation post-functionalization can occur due to several reasons:

  • Incomplete Coverage: Insufficient surface coverage with the PEG chains can leave hydrophobic patches exposed, leading to aggregation.[5] Increasing the concentration of the this compound during the reaction may help.

  • Inadequate Stabilization: While PEGylation is intended to provide steric stabilization, the length of the PEG chain (PEG4 in this case) may not be sufficient for larger nanoparticles.

  • pH and Ionic Strength: The pH and ionic strength of the final suspension buffer can influence nanoparticle stability. Ensure these are optimized for your system.

Q5: How can I confirm successful functionalization of the surface with this compound?

Several analytical techniques can be used to confirm successful functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the ester bond and the aromatic rings of gallic acid.[2]

  • X-ray Photoelectron Spectroscopy (XPS): This can provide elemental and chemical state information of the surface, confirming the presence of elements from the this compound.

  • Contact Angle Measurement: Successful PEGylation should lead to a more hydrophilic surface, resulting in a lower water contact angle.[1]

  • Zeta Potential Measurement: Changes in the surface charge after functionalization can be indicative of successful conjugation.

  • Antioxidant Assays (e.g., DPPH): The presence of gallic acid on the surface should impart antioxidant activity, which can be quantified using assays like the DPPH assay.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Functionalized Material - Incomplete reaction. - Hydrolysis of activated esters. - Competing reactions from buffer components.- Increase reaction time and/or temperature. - Use anhydrous solvents for stock solutions and minimize exposure to moisture.[7] - Use non-amine-containing buffers like PBS, MES, or borate buffer.[6][7]
Poor Solubility/Dispersibility of Functionalized Material - Aggregation due to incomplete PEGylation. - Cross-linking between particles.- Optimize the concentration of this compound to ensure complete surface coverage. - Control the stoichiometry of the reactants to minimize side reactions.
Inconsistent Batch-to-Batch Results - Variability in raw materials. - Inconsistent reaction conditions.- Characterize the surface of your starting material before each experiment. - Precisely control reaction parameters such as temperature, pH, and stirring speed.
Loss of Antioxidant Activity - Degradation of gallic acid during the reaction. - Inaccessibility of the gallic acid moiety.- Avoid harsh reaction conditions (e.g., high temperatures, extreme pH). - Ensure the PEG linker is long enough to present the gallic acid for interaction.

Experimental Protocols

General Protocol for Surface Functionalization with this compound

This protocol describes a general two-step process for conjugating this compound to an amine-functionalized surface.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized substrate (e.g., aminosilane-coated nanoparticles, surfaces)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.4[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution to the Activation Buffer.

    • Add a molar excess of EDC and NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

  • Conjugation to the Amine-Functionalized Surface:

    • Introduce the amine-functionalized substrate to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Buffer to deactivate any unreacted NHS esters.

    • Wash the functionalized surface extensively with the Coupling Buffer and then with deionized water to remove unreacted reagents and byproducts. This can be done via centrifugation and resuspension for nanoparticles or by rinsing for planar surfaces.

  • Characterization:

    • Characterize the functionalized surface using appropriate techniques such as FTIR, XPS, and contact angle measurements to confirm successful conjugation.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching & Washing cluster_characterization Step 4: Characterization reagent This compound activated_ester NHS-activated This compound reagent->activated_ester 15-30 min Room Temp edc_nhs EDC + NHS in Activation Buffer (pH 6.0) edc_nhs->activated_ester functionalized_surface Functionalized Surface activated_ester->functionalized_surface 2 hours Room Temp pH 7.2-7.5 substrate Amine-functionalized Surface substrate->functionalized_surface final_product Purified Functionalized Surface functionalized_surface->final_product Wash to remove unreacted reagents quenching_buffer Quenching Buffer quenching_buffer->final_product characterization FTIR, XPS, Contact Angle, etc. final_product->characterization

Caption: Experimental workflow for the surface functionalization with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Functionalization Efficiency? cause1 Inactive Reagents? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Insufficient Reagent? start->cause4 solution1 Use fresh EDC/NHS Store properly cause1->solution1 solution2 Optimize buffer pH for activation & conjugation cause2->solution2 solution3 Modify surface or use longer PEG linker cause3->solution3 solution4 Increase molar ratio of PEG reagent cause4->solution4

Caption: Troubleshooting logic for low functionalization efficiency.

References

Strategies to enhance the stability of Gallic acid PEG4 ester formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallic acid PEG4 ester formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of your formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific stability issues you may encounter with this compound formulations.

Problem Potential Cause Recommended Solution
Loss of potency over time in aqueous solution Hydrolysis of the ester linkage.pH control: Maintain the formulation pH between 4 and 6. Avoid alkaline conditions as ester hydrolysis is base-catalyzed. • Buffering agents: Use citrate or acetate buffers to maintain a stable pH. • Reduce water activity: Consider formulation in non-aqueous solvents like propylene glycol or use lyophilization for solid dosage forms.
Discoloration (yellowing or browning) of the formulation Oxidation of the phenolic hydroxyl groups of gallic acid.Antioxidants: Incorporate antioxidants such as ascorbic acid (0.01-0.1%), sodium metabisulfite (0.01-0.1%), or butylated hydroxytoluene (BHT) (0.01-0.05%). • Chelating agents: Add EDTA (0.01-0.05%) to chelate metal ions that can catalyze oxidation. • Inert atmosphere: Protect the formulation from oxygen by manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon).
Precipitation or cloudiness in the formulation Poor solubility or degradation leading to insoluble products.Co-solvents: Use co-solvents like ethanol, propylene glycol, or PEG 400 to improve solubility. • Surfactants: Non-ionic surfactants such as Polysorbate 80 or Cremophor® EL can be used to enhance solubility and prevent precipitation. • pH adjustment: Ensure the pH of the formulation is within the optimal range for solubility.
Degradation upon exposure to light Photodegradation of the gallic acid moiety.Light-protective packaging: Store the formulation in amber or opaque containers to protect it from light. • UV absorbers: Consider the inclusion of UV absorbers in the formulation if appropriate for the intended application.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage between gallic acid and the PEG4 moiety is susceptible to cleavage, especially in aqueous solutions and under basic conditions, yielding gallic acid and PEG4.

  • Oxidation: The three hydroxyl groups on the gallic acid portion of the molecule are prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

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GA_PEG4 This compound Hydrolysis Hydrolysis (Water, pH > 7) GA_PEG4->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) GA_PEG4->Oxidation GA Gallic Acid Hydrolysis->GA PEG4 PEG4 Hydrolysis->PEG4 Degradation_Products Oxidized Degradation Products (Colored) Oxidation->Degradation_Products

Caption: Primary degradation pathways of this compound.

2. How can I monitor the stability of my this compound formulation?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products, such as free gallic acid, and any formulation excipients.

3. What are the key parameters for a stability-indicating HPLC method for this compound?

While the specific parameters will need to be optimized for your formulation, a good starting point is a reversed-phase HPLC-UV method.

Parameter Recommendation
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute the more non-polar components. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Column Temperature 25-30 °C

4. How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of your analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]

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cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B guidelines) Photolytic->Analysis API This compound (in solution or solid state) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for a forced degradation study.

5. What is the difference between antioxidant and pro-oxidant activity of gallic acid and its esters?

Gallic acid and its esters can act as antioxidants by scavenging free radicals.[4] However, under certain conditions, particularly in the presence of metal ions like iron or copper, they can also exhibit pro-oxidant activity, where they promote the generation of reactive oxygen species, potentially accelerating degradation.[4] This dual behavior is an important consideration in formulation development, and the inclusion of chelating agents like EDTA can help to mitigate pro-oxidant effects.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method to separate and quantify this compound from its degradation products.

Materials:

  • This compound reference standard

  • Gallic acid reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid

  • Forced degraded samples of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in the same solvent.

    • Prepare working standard solutions by diluting the stock solutions.

  • Chromatographic Conditions (Initial):

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 272 nm.

    • Gradient program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient back to 95% A, 5% B

      • 35-40 min: 95% A, 5% B (equilibration)

  • Method Optimization:

    • Inject the standard solutions and the forced degraded samples.

    • Evaluate the resolution between the this compound peak, the gallic acid peak, and any other degradation peaks.

    • Adjust the gradient profile, mobile phase composition, and flow rate as needed to achieve optimal separation (resolution > 2 for all critical pairs).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Validate the optimized method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent. For solid-state studies, use the neat API.

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl.

    • Heat at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH.

    • Keep at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the sample solution with 3% H₂O₂.

    • Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Store the solid API in an oven at 80 °C.

    • At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the sample solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • Keep a control sample protected from light.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Calculate the percentage degradation and identify any major degradation products.

Signaling Pathways

Gallic acid, the parent compound of this compound, is known to interact with various cellular signaling pathways, primarily due to its antioxidant and anti-inflammatory properties. While specific data for the PEGylated ester is limited, it is anticipated to modulate similar pathways, potentially with altered pharmacokinetics.

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cluster_0 Cellular Effects cluster_1 Modulated Signaling Pathways GA_PEG4 This compound (or its metabolite, Gallic Acid) NFkB NF-κB Pathway (Inhibition) GA_PEG4->NFkB Inhibits MAPK MAPK Pathways (e.g., ERK, JNK, p38) GA_PEG4->MAPK Nrf2 Nrf2/ARE Pathway (Activation) GA_PEG4->Nrf2 Activates ROS Reduced Reactive Oxygen Species (ROS) Inflammation Reduced Inflammation Apoptosis Induction of Apoptosis (in cancer cells) NFkB->Inflammation Leads to MAPK->Apoptosis Nrf2->ROS Leads to

Caption: Potential signaling pathways modulated by this compound.

References

Troubleshooting unexpected results in cell viability assays with Gallic acid PEG4 ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected results in cell viability assays with Gallic acid PEG4 ester. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are not consistent. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Compound Stability: Gallic acid and its derivatives can be susceptible to oxidation and degradation, especially in solution.[1] The stability can be influenced by temperature, pH, and exposure to light. It is crucial to prepare fresh solutions of this compound for each experiment and minimize storage time.

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in viability readings. Ensure a consistent and optimized cell seeding density across all plates and experiments.

  • Incubation Time: The duration of cell exposure to the compound can greatly influence the outcome. Optimize the incubation time based on your cell type and the expected mechanism of action.

  • Assay Interference: Phenolic compounds like gallic acid have been reported to interfere with tetrazolium-based viability assays (MTT, MTS).[2] This can lead to an underestimation of the antiproliferative effects.[2] Consider using an alternative assay method for validation.

Q2: I am observing higher cell viability at higher concentrations of this compound. Is this a known phenomenon?

A2: While counterintuitive, this can occur due to several reasons:

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. This reduces the effective concentration of the compound in contact with the cells, leading to an apparent increase in viability. Visually inspect your wells for any signs of precipitation.

  • Pro-oxidant to Antioxidant Switch: Gallic acid can exhibit both pro-oxidant and antioxidant effects depending on its concentration and the cellular environment.[3] At certain concentrations, it might switch from a cytotoxic pro-oxidant to a cytoprotective antioxidant.

  • Assay Interference: As mentioned, gallic acid can directly reduce tetrazolium salts, leading to a false positive signal for cell viability.[2]

Q3: The IC50 value I obtained for this compound is significantly different from published values for gallic acid. Why is this?

A3: The PEGylation of gallic acid can significantly alter its physicochemical properties, leading to different biological activity:

  • Cellular Uptake: The PEG4 chain can affect the compound's ability to cross the cell membrane. This can either enhance or hinder its entry into the cells compared to free gallic acid.

  • Mechanism of Action: While the core pharmacophore (gallic acid) is the same, the PEG moiety could influence its interaction with cellular targets.

  • Stability: PEGylation can improve the stability of the compound in the culture medium, leading to a more sustained effect.

Troubleshooting Guides

Issue 1: High Background or False Positives in MTT/MTS Assays

Possible Cause: Direct reduction of the tetrazolium dye by this compound. Phenolic compounds are known to have reducing properties that can interfere with these assays.[2]

Troubleshooting Steps:

  • Run a No-Cell Control: Incubate this compound at various concentrations in cell-free media with the MTT or MTS reagent. If you observe a color change, it indicates direct reduction of the dye.

  • Wash Cells Before Adding Reagent: After the treatment period, gently wash the cells with PBS to remove any residual compound before adding the MTT or MTS reagent. Be cautious with loosely adherent cells.[2]

  • Use an Alternative Assay: Validate your results with a non-tetrazolium-based assay, such as:

    • ATP-based assays (e.g., CellTiter-Glo®): Measures the amount of ATP in viable cells.

    • DNA-based assays (e.g., CyQUANT®): Quantifies the amount of cellular DNA.

    • Live/Dead staining (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1): Allows for direct visualization and counting of viable and non-viable cells.

Issue 2: Poor Solubility or Precipitation of the Compound

Possible Cause: this compound, despite the PEG chain, may have limited solubility in aqueous culture media, especially at higher concentrations.

Troubleshooting Steps:

  • Solvent Optimization: Ensure the initial stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in culture medium. The final solvent concentration in the medium should be non-toxic to the cells (typically <0.5%).

  • Visual Inspection: Before and after adding the compound to the cells, inspect the wells under a microscope for any signs of precipitation.

  • Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the diluted compound can sometimes improve solubility.

Issue 3: Unexpected Cytotoxicity Profile

Possible Cause: The pro-oxidant activity of gallic acid leading to the generation of reactive oxygen species (ROS) can be a primary driver of cytotoxicity.[1][3][4] The PEG component itself might also exhibit some cytotoxicity, particularly with lower molecular weight PEGs.[5][6]

Troubleshooting Steps:

  • Assess ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after treatment with this compound. This can help determine if oxidative stress is the primary mechanism of cell death.

  • Co-treatment with an Antioxidant: Perform experiments where cells are co-treated with this compound and an antioxidant like N-acetylcysteine (NAC). If the cytotoxicity is rescued by the antioxidant, it confirms a ROS-mediated mechanism.[1]

  • Evaluate PEG Cytotoxicity: As a control, test the cytotoxicity of a PEG4 molecule without the gallic acid ester to understand the contribution of the PEG moiety to the observed effects.

Experimental Protocols

Standard MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and ATP Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Quantitative Data Summary

Table 1: Reported IC50 Values for Gallic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
OVCAR-3Ovarian Cancer22.14 ± 0.4524Not Specified
A2780/CP70Ovarian Cancer33.53 ± 2.6424Not Specified
MDA-MB-231Breast Cancer~257 (43.86 µg/mL)48MTT
MCF-7Breast Cancer~106 (18 µg/mL)48MTT
U87Glioma~118 (20 µg/mL)24MTT/SRB
U251nGlioma> 235 (40 µg/mL)24MTT/SRB

Note: IC50 values can vary significantly based on the cell line, assay conditions, and specific derivative of gallic acid used.[7][8][9][10]

Visualizations

Gallic_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway GA Gallic Acid FasL FasL GA->FasL Upregulates ROS ROS Generation GA->ROS Bax Bax GA->Bax Upregulates Bcl2 Bcl-2 GA->Bcl2 Downregulates Fas Fas Receptor FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase8->Bax Cleaves Bid (not shown) to activate Bax Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mito Mitochondria ROS->Mito Damage CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Gallic acid induced apoptosis signaling pathways.

Troubleshooting_Workflow Start Unexpected Cell Viability Results Check_Assay Issue with Assay? Start->Check_Assay Check_Compound Issue with Compound? Check_Assay->Check_Compound No No_Cell_Control Run No-Cell Control Check_Assay->No_Cell_Control Yes Check_Cells Issue with Cells? Check_Compound->Check_Cells No Check_Solubility Check for Precipitation Check_Compound->Check_Solubility Yes Optimize_Seeding Optimize Cell Seeding Density Check_Cells->Optimize_Seeding Yes Resolved Results are Consistent Check_Cells->Resolved No No_Cell_Control->Check_Compound No Interference Alternative_Assay Use Alternative Assay (ATP, DNA-based) No_Cell_Control->Alternative_Assay Interference Detected Alternative_Assay->Resolved Fresh_Solution Prepare Fresh Solution Check_Solubility->Fresh_Solution Fresh_Solution->Resolved Check_Contamination Check for Contamination Optimize_Seeding->Check_Contamination Check_Contamination->Resolved

Caption: Troubleshooting workflow for unexpected cell viability results.

References

Technical Support Center: Optimizing Reaction Conditions for Gallic Acid PEG4 Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Gallic acid PEG4 ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of Gallic acid PEG4 esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating Gallic acid to PEG4?

A1: The most common and direct method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating Gallic acid with an excess of PEG4 alcohol to form the corresponding ester. The reaction is driven to completion by removing water as it is formed.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To improve the yield, it is crucial to shift the equilibrium towards the product. This can be achieved by using a large excess of the PEG4 alcohol and efficiently removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves.[1][2][3] Inadequate catalyst concentration or decomposition of reactants at high temperatures can also contribute to low yields.

Q3: What are the potential side reactions during the conjugation?

A3: A significant side reaction is the esterification of the phenolic hydroxyl groups of Gallic acid in addition to the desired carboxylic acid esterification. This can lead to a mixture of products and reduce the yield of the target molecule. To avoid this, protecting the phenolic hydroxyl groups before the esterification may be necessary, although this adds extra steps to the synthesis.[4][5][6][7]

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the similar properties of the starting materials and the product. A common method involves an aqueous workup to remove the acid catalyst, followed by extraction with an organic solvent.[1] Column chromatography is often necessary to separate the desired ester from unreacted Gallic acid, excess PEG4, and any side products. Recrystallization can also be an effective final purification step.[8]

Q5: What analytical techniques are suitable for characterizing the this compound?

A5: The successful synthesis of the this compound can be confirmed using several analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can show the appearance of the characteristic ester carbonyl peak. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure by showing the signals corresponding to both the Gallic acid and PEG4 moieties, and the disappearance of the carboxylic acid proton signal.[9] High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient water removal, leading to reaction equilibrium favoring reactants.Use a Dean-Stark apparatus or add activated molecular sieves to the reaction mixture to continuously remove water.[2][3]
Insufficient amount or inactive catalyst.Ensure the use of an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) at an effective concentration.[3] Consider adding fresh catalyst if the reaction stalls.
Reaction temperature is too low or too high.Optimize the reaction temperature. It should be high enough to allow for a reasonable reaction rate but not so high as to cause decomposition of reactants or products.
Formation of Multiple Products Esterification of phenolic hydroxyl groups.Protect the phenolic hydroxyl groups with a suitable protecting group (e.g., silyl ethers) before performing the esterification.[4][5][6][7]
Impurities in starting materials.Ensure the purity of Gallic acid and PEG4 before starting the reaction.
Difficulty in Product Purification Incomplete removal of the acid catalyst.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup to remove the acid catalyst.[1]
Co-elution of product and starting materials during chromatography.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product is an oil and does not crystallize.If direct crystallization fails, purify by column chromatography. It is also possible that the product is inherently an oil at room temperature.
Product Degradation High reaction temperature or prolonged reaction time.Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed to avoid degradation.[10] Optimize the reaction temperature.
Presence of oxygen, leading to oxidation of phenolic groups.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol: Fischer Esterification of Gallic Acid with PEG4

This protocol is adapted from a similar procedure for a longer chain PEG and should be optimized for PEG4.[9]

Materials:

  • Gallic acid

  • Poly(ethylene glycol) 4 (PEG4)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add Gallic acid (1 equivalent).

    • Add a 5-10 fold molar excess of PEG4.

    • Add toluene to the flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the Gallic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the final product by FTIR and NMR spectroscopy to confirm its identity and purity.

Visualizations

Reaction Mechanism: Fischer Esterification of Gallic Acid

Fischer_Esterification Reactants Gallic Acid + PEG4-OH (in excess) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ (catalyst) Activated_Carbonyl Activated Carbonyl (Oxonium Ion) Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by PEG4-OH Activated_Carbonyl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Product_Protonated Protonated Ester Water_Leaving->Product_Protonated - H₂O Deprotonation Deprotonation Product_Protonated->Deprotonation Product This compound + H2O Deprotonation->Product - H⁺ (catalyst regenerated)

Caption: Fischer esterification mechanism for Gallic acid and PEG4.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Improve_Water_Removal Action: Use Dean-Stark trap or add molecular sieves. Check_Water_Removal->Improve_Water_Removal No Check_Reagents Are reactants in correct molar ratio? Check_Water_Removal->Check_Reagents Yes End Re-run reaction and analyze yield. Improve_Water_Removal->End Adjust_Ratio Action: Increase excess of PEG4. Check_Reagents->Adjust_Ratio No Check_Catalyst Is the catalyst active and in sufficient concentration? Check_Reagents->Check_Catalyst Yes Adjust_Ratio->End Optimize_Catalyst Action: Use fresh catalyst and optimize concentration. Check_Catalyst->Optimize_Catalyst No Check_Temp_Time Are reaction temperature and time optimized? Check_Catalyst->Check_Temp_Time Yes Optimize_Catalyst->End Optimize_Conditions Action: Adjust temperature and monitor reaction progress (TLC/HPLC). Check_Temp_Time->Optimize_Conditions No Consider_Side_Reactions Is there evidence of side reactions (e.g., multiple spots on TLC)? Check_Temp_Time->Consider_Side_Reactions Yes Optimize_Conditions->End Protecting_Groups Action: Consider protecting phenolic hydroxyl groups. Consider_Side_Reactions->Protecting_Groups Yes Consider_Side_Reactions->End No Protecting_Groups->End

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Comparing the antioxidant activity of Gallic acid PEG4 ester to free gallic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of free gallic acid and its esterified derivatives. While specific comparative data for Gallic Acid PEG4 Ester was not available in the reviewed literature, this document extrapolates from extensive research on other gallic acid esters to elucidate the principles governing how structural modification impacts antioxidant performance. The addition of an ester group, such as an alkyl chain or a polyethylene glycol (PEG) chain, significantly alters the molecule's physicochemical properties, leading to notable differences in antioxidant efficacy across various experimental systems.

The Impact of Esterification on Antioxidant Activity

Gallic acid (GA) is a potent natural antioxidant due to its three hydroxyl (-OH) groups attached to a benzene ring, which can readily donate hydrogen atoms to neutralize free radicals. However, its high polarity can limit its applicability in lipophilic (fat-based) environments. Esterification, the process of forming an ester by reacting gallic acid's carboxyl group with an alcohol, is a common strategy to enhance its lipophilicity.

This modification can lead to:

  • Improved solubility in non-polar systems like lipids and oils.

  • Enhanced performance in oil-in-water emulsions, where the antioxidant needs to function at the interface between the oil and water phases.[1]

  • Potentially altered biological activity , as lipophilicity can affect cell membrane permeability and interaction with cellular components.

Studies comparing gallic acid to its alkyl esters (e.g., lauryl gallate, ethyl gallate) have shown that the increased lipophilicity of the esters can lead to superior antioxidant activity in specific contexts, particularly in lipid-based systems.[1][2][3] For instance, lauryl gallate demonstrated higher antioxidant activity than free gallic acid in both emulsion gels and non-gelled emulsions.[1] The length of the alkyl chain on the ester can also influence its effectiveness.[4]

Comparative Antioxidant Activity Data

The following table summarizes findings on the relative antioxidant performance of gallic acid and its alkyl esters in different environments. This data illustrates the principle that esterification can significantly enhance antioxidant capacity in lipophilic systems.

AntioxidantSystem/AssayObservationReference
Lauryl Gallate Emulsion GelExhibited higher antioxidant activity compared to gallic acid and ethyl gallate.--INVALID-LINK--[1]
Lauryl Gallate Non-Gelled EmulsionShowed higher antioxidant activity than gallic acid and ethyl gallate.--INVALID-LINK--[1]
Novel Lipophilic GA Derivatives Rancimat Test (Bulk Oil)The new derivatives effectively delayed lipid oxidation much better than free gallic acid.--INVALID-LINK--[2][3]
Novel Lipophilic GA Derivatives DPPH SystemReplacing the carboxylic group on gallic acid increased lipophilicity and improved overall antioxidant activity.--INVALID-LINK--[2][3]
Octyl Gallate Dried Oyster (Storage)Found to be the most effective antioxidant among gallic acid and its tested alkyl esters in preventing lipid oxidation.--INVALID-LINK--[4]

Experimental Protocols

The assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for common assays used to evaluate and compare antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark due to its light sensitivity.

  • Sample Preparation: Dissolve the test compounds (free gallic acid, gallic acid esters) in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate, add 10 µL of each sample dilution to triplicate wells.

  • Initiation: Add 190 µL of the DPPH solution to each well using a multi-channel pipette.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the antioxidant sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, leading to a decrease in color intensity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction: Add a small volume (e.g., 5 µL) of the sample to a larger volume (e.g., 200 µL) of the ABTS•+ working solution.

  • Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 5-30 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results can be expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells, in the presence of a free radical generator.[5]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.[6][7]

  • Loading the Probe: Remove the culture medium, wash the cells with a buffer (e.g., DPBS), and then incubate the cells with a solution containing the DCFH-DA probe.[6][7]

  • Treatment with Antioxidant: Add the test compounds (free gallic acid, esters) at various concentrations to the wells and incubate for a period (e.g., 60 minutes) to allow for cellular uptake.[6][8]

  • Initiation of Oxidative Stress: Remove the treatment solution, wash the cells, and then add a free radical initiator (e.g., AAPH) to all wells.[6][7]

  • Measurement: Immediately begin reading the fluorescence intensity (excitation ~480-485 nm, emission ~530-538 nm) at regular intervals for about 60 minutes using a fluorescence microplate reader.[6][7][8]

  • Calculation: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (cells treated with the radical initiator but no antioxidant). Results are often expressed as quercetin equivalents.[5]

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow for comparing antioxidant activities and the conceptual relationship between esterification and antioxidant efficacy.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Prepare Stock Solutions (Free Gallic Acid & Ester) B Prepare Serial Dilutions A->B C DPPH Assay B->C Add to Assay D ABTS Assay B->D Add to Assay E Cellular Antioxidant Assay (CAA) B->E Add to Assay F Measure Absorbance/ Fluorescence C->F D->F E->F G Calculate % Inhibition / IC50 F->G H Compare Activities G->H

Caption: Experimental workflow for comparing antioxidant activities.

G GA Free Gallic Acid Esterification Esterification GA->Esterification Aqueous Enhanced Activity in Aqueous Systems GA->Aqueous Ester Gallic Acid Ester (e.g., PEG4 Ester) Lipophilicity Increased Lipophilicity Ester->Lipophilicity Esterification->Ester Lipid Enhanced Activity in Lipid Systems / Emulsions Lipophilicity->Lipid

Caption: Effect of esterification on gallic acid's properties.

References

A Comparative Guide to PEGylated Compounds for Drug Delivery: Gallic Acid PEG4 Ester vs. DSPE-PEG and PLGA-PEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of drug delivery is continually advancing, with a focus on enhancing the therapeutic efficacy and safety of pharmaceutical agents. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules or nanoparticles, has become a cornerstone strategy to improve the pharmacokinetic profiles of various drugs. This guide provides a detailed comparison of drug delivery systems based on Gallic Acid PEG4 ester functionalization against two widely used alternatives: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) and poly(lactic-co-glycolic acid)-PEG (PLGA-PEG).

This comparison will delve into their performance based on experimental data, offering insights into their respective strengths and weaknesses in drug delivery applications.

Overview of Compared PEGylated Systems

This compound Functionalized Nanoparticles: Gallic acid, a naturally occurring polyphenol, is known for its antioxidant and anticancer properties.[1][2] When incorporated into PEGylated nanocarriers, it can serve both as a functional targeting moiety and a therapeutic agent. For the purpose of this guide, we will consider nanoparticles where gallic acid is a key functional component, often conjugated to a PEG linker (represented by this compound). These systems leverage the biological activities of gallic acid to potentially enhance therapeutic outcomes.

DSPE-PEG Micelles and Liposomes: DSPE-PEG is an amphiphilic polymer commonly used to form the outer stealth layer of liposomes and micelles. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chains extend into the aqueous environment, creating a hydration layer that reduces opsonization and clearance by the reticuloendothelial system (RES).

PLGA-PEG Nanoparticles: PLGA is a biodegradable and biocompatible polymer that is widely used to formulate nanoparticles for controlled drug release.[3] PEGylation of PLGA nanoparticles (PLGA-PEG) combines the sustained-release properties of PLGA with the stealth characteristics of PEG, making it a versatile platform for delivering a wide range of drugs.[3]

Performance Comparison: A Data-Driven Analysis

The following tables summarize key performance parameters for drug delivery systems based on Gallic Acid-functionalized PEG, DSPE-PEG, and PLGA-PEG, with a focus on the delivery of common anticancer drugs like Doxorubicin and Paclitaxel.

Table 1: Drug Loading and Encapsulation Efficiency

Carrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Gallic Acid-Gold NanoparticlesDoxorubicinNot Reported91%[4]
Magnetite-PEG-Gallic AcidGallic Acid~7%Not Reported[5]
Zein-PEG NanoparticlesGallic Acid~5%~40%[6]
DSPE-PEG MicellesDoxorubicinNot Reported~99.3%[5]
DSPE-PEG/TPGS MicellesDoxorubicin6.14%81.8%[7]
DSPE-PEG-C60 MicellesDoxorubicinNot Reported86.1% - 97.5%[4][8]
PLGA-PEG NanoparticlesPaclitaxel0.7%70%[3]
PLGA NanoparticlesPaclitaxelNot Reported76%
PLGA-CUR-PTX NanoparticlesPaclitaxelNot Reported80.64%

Table 2: In Vitro Drug Release

Carrier SystemDrugRelease ConditionsRelease ProfileReference
Magnetite-PEG-Gallic AcidGallic AcidpH 4.8Sustained release, ~89.4% in ~96 hours
Magnetite-PEG-Gallic AcidGallic AcidpH 7.4Sustained release, ~60.9% in ~115 hours
DSPE-PEG-C60 MicellesDoxorubicinpH 7.4Sustained release, ~57% in 48 hours[4]
Docetaxel-loaded MicellesDocetaxelpH 7.4Sustained release, ~98.5% in 24 hours
PLGA-PEG NanoparticlesPaclitaxelpH 7.4Biphasic: ~47% initial burst in 4h, then sustained release to ~75% in 11 days[3]
PLGA-PEG NanoparticlesDoxorubicinpH 7.4Biphasic: initial burst followed by sustained release, dependent on PEG content

Table 3: In Vivo Performance and Biocompatibility

Carrier SystemKey In Vivo FindingBiocompatibilityReference
Gallic Acid-Gold NanoparticlesDramatic tumor accumulation with intratumoral delivery.Not specifically detailed for the nanoparticle, but gallic acid is generally considered safe.[4]
Magnetite-PEG-Gallic AcidHigher anticancer effect on breast cancer cell lines compared to PVA-GA nanoparticles.Nanoparticles showed minimal toxicity to normal cells.[5]
DSPE-PEG MicellesProlonged circulation and accumulation in tumors.Generally considered biocompatible.[5]
PLGA-PEG NanoparticlesIncreased retention time of doxorubicin in the blood and reduced cardiotoxicity compared to free doxorubicin.Biodegradable and biocompatible.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.

Protocol:

  • Separation of Free Drug:

    • Nanoparticle suspension is centrifuged at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.

    • The supernatant containing the free, unencapsulated drug is carefully collected.

  • Quantification of Free Drug:

    • The concentration of the drug in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve of the free drug is used for quantification.

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100

  • Determination of Drug Loading (DL):

    • A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

    • The concentration of the drug in this solution is measured.

    • DL (%) = (Weight of the drug in nanoparticles / Weight of the nanoparticles) x 100

In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles over time.

Protocol (Dialysis Method):

  • A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected aliquots is quantified using HPLC or UV-Vis Spectroscopy.

  • The cumulative percentage of drug release is plotted against time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the biocompatibility of the nanoparticles and the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles. Untreated cells serve as a control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizing Key Concepts

The following diagrams illustrate fundamental concepts in PEGylated drug delivery.

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment PEGylated_Nanoparticle PEGylated Nanoparticle (Drug Carrier) RES_Avoidance Avoidance of Reticuloendothelial System (RES) PEGylated_Nanoparticle->RES_Avoidance 'Stealth' Effect EPR_Effect Enhanced Permeability and Retention (EPR) Effect RES_Avoidance->EPR_Effect Prolonged Circulation Drug_Release Drug Release EPR_Effect->Drug_Release Accumulation in Tumor Tumor_Cell Tumor Cell Therapeutic_Effect Therapeutic Effect Tumor_Cell->Therapeutic_Effect Induces Apoptosis Drug_Release->Tumor_Cell Drug Uptake

Caption: General pathway of a PEGylated nanoparticle for cancer therapy.

Experimental_Workflow Formulation Nanoparticle Formulation (e.g., Gallic Acid-PEG, DSPE-PEG, PLGA-PEG) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Determination Formulation->Drug_Loading In_Vitro_Release In Vitro Drug Release Study Drug_Loading->In_Vitro_Release In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) In_Vitro_Release->In_Vitro_Cytotoxicity In_Vivo_Studies In Vivo Efficacy & Biocompatibility (Animal Models) In_Vitro_Cytotoxicity->In_Vivo_Studies

Caption: A typical experimental workflow for evaluating drug delivery systems.

Concluding Remarks

The choice of a PEGylated drug delivery system depends on the specific therapeutic application, the physicochemical properties of the drug, and the desired release profile.

  • This compound functionalized systems offer the intriguing possibility of combining the "stealth" properties of PEG with the inherent therapeutic benefits of gallic acid, such as its antioxidant and anticancer activities.[1][2] This could lead to synergistic effects and enhanced therapeutic outcomes. However, more research is needed to fully characterize and optimize these systems for specific drugs.

  • DSPE-PEG based systems are well-established for formulating stable liposomes and micelles with high drug encapsulation efficiencies, particularly for hydrophobic drugs.[5] They are a reliable choice for achieving prolonged circulation and passive tumor targeting.

  • PLGA-PEG nanoparticles provide a versatile platform for the controlled and sustained release of a wide range of drugs.[3] The biodegradable nature of PLGA ensures the safe clearance of the carrier from the body.[3]

Ultimately, the selection of the optimal PEGylated carrier requires careful consideration of the preclinical data and a thorough understanding of the drug-carrier interactions. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development programs.

References

A Comparative Guide to the In Vivo and In Vitro Performance of Gallic Acid PEG4 Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro performance of Gallic acid PEG4 ester and unconjugated Gallic acid. While direct comparative studies on this compound are limited, this document synthesizes available data on Gallic acid and the well-established effects of PEGylation to offer a predictive performance analysis. Experimental data on various Gallic acid derivatives are included to provide a broader context for its biological activity.

Executive Summary

Gallic acid, a naturally occurring polyphenol, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. The conjugation of Gallic acid with polyethylene glycol (PEG), specifically a PEG4 ester, is a strategic approach to enhance its pharmacokinetic profile and, consequently, its therapeutic efficacy. This guide explores the anticipated advantages of this compound over its unconjugated form, supported by experimental evidence from studies on Gallic acid and its other ester derivatives.

The Impact of PEGylation on Small Molecule Drugs

PEGylation is a widely employed strategy in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The covalent attachment of PEG chains to a small molecule like Gallic acid can lead to several beneficial changes:

  • Enhanced Bioavailability and Prolonged Circulation: PEGylation increases the hydrodynamic radius of the molecule, reducing its renal clearance and extending its circulation half-life. This leads to sustained plasma concentrations and improved bioavailability.

  • Increased Solubility: PEG is a hydrophilic polymer, and its conjugation to poorly soluble compounds like Gallic acid can significantly enhance their aqueous solubility, facilitating formulation and administration.

  • Reduced Immunogenicity: For certain molecules, PEGylation can shield antigenic epitopes, reducing their immunogenicity and potential for adverse immune reactions.

  • Improved Stability: The PEG chain can protect the drug from enzymatic degradation and metabolism, thereby increasing its stability in biological fluids.

These general principles of PEGylation suggest that this compound would exhibit superior in vivo performance compared to unconjugated Gallic acid, with a more favorable pharmacokinetic profile leading to enhanced therapeutic outcomes.

Comparative Biological Activities of Gallic Acid and Its Derivatives

Table 1: In Vitro Biological Activities of Gallic Acid and Its Derivatives

CompoundAssayCell LineKey Findings
Gallic Acid Antioxidant (DPPH Assay)-Strong radical scavenging activity.
Anti-inflammatoryMacrophagesInhibition of nitric oxide (NO) production.
Anticancer (MTT Assay)Various cancer cell linesInduction of apoptosis and inhibition of cell proliferation.
Methyl Gallate AnticancerHuman leukemia cellsInduced apoptosis.
Ethyl Gallate Anti-inflammatoryMurine macrophagesReduced production of pro-inflammatory cytokines.
Propyl Gallate Antioxidant-Potent antioxidant activity, often used as a food additive.
Octyl Gallate AnticancerHuman colon cancer cellsMore potent antiproliferative effects than Gallic acid.
Dodecyl Gallate AntibacterialStaphylococcus aureusSignificant antibacterial activity.

Table 2: In Vivo Biological Activities of Gallic Acid and Its Derivatives

CompoundAnimal ModelConditionKey Findings
Gallic Acid RatsChemically-induced hepatotoxicityHepatoprotective effects observed.
MiceInduced colitisReduction in inflammatory markers.
Ethyl Gallate MiceCarrageenan-induced paw edemaSignificant anti-inflammatory effects.
Propyl Gallate RatsOxidative stress modelDemonstrated in vivo antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the performance of Gallic acid and its derivatives.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (Gallic acid or its ester) in methanol.

  • Assay Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Activity: MTT Cell Viability Assay
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways of Gallic Acid

Gallic acid exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for drug development and for predicting the enhanced effects of a more bioavailable form like this compound.

Gallic_Acid_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-kB Pathway GA Gallic Acid ROS ↑ ROS GA->ROS PI3K PI3K GA->PI3K MAPK MAPK (ERK, JNK, p38) GA->MAPK IKK IKK GA->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival ↓ Proliferation & ↓ Survival mTOR->Proliferation_Survival AP1 AP-1 MAPK->AP1 Apoptosis_Inflammation ↑ Apoptosis & ↓ Inflammation AP1->Apoptosis_Inflammation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammatory_Genes ↓ Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes

Caption: Major signaling pathways modulated by Gallic acid.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound, from in vitro screening to in vivo efficacy studies.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) in_vitro->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer in_vivo In Vivo Studies anticancer->in_vivo pharmacokinetics Pharmacokinetics (Bioavailability, Half-life) in_vivo->pharmacokinetics efficacy Efficacy Models (e.g., Tumor xenograft) in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicology->data_analysis

Caption: A typical preclinical experimental workflow.

Conclusion

The PEGylation of Gallic acid to form this compound represents a promising strategy to overcome the pharmacokinetic limitations of the parent compound. Based on the established benefits of PEGylation, it is anticipated that this compound will exhibit enhanced in vivo performance, characterized by improved bioavailability, prolonged circulation time, and increased stability. This, in turn, is expected to translate into more potent therapeutic effects in various disease models. Further direct comparative studies are warranted to quantify the performance advantages of this compound and to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing Gallic acid-based therapeutics.

Validating the Biocompatibility of Gallic Acid PEG4 Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biocompatibility of Gallic acid PEG4-ester, benchmarked against its constituent components—Gallic Acid and Polyethylene Glycol (PEG)—and other relevant Gallic acid esters. Due to the limited availability of direct in vivo data for Gallic acid PEG4-ester, this guide synthesizes findings from studies on analogous compounds to provide a robust predictive assessment of its biocompatibility profile.

This document summarizes key quantitative toxicological data, details standardized experimental protocols for in vivo assessment, and visualizes experimental workflows and relevant biological pathways to support preclinical decision-making.

Comparative Biocompatibility Data

The following tables provide a summary of acute and sub-chronic toxicity data for Gallic Acid, Polyethylene Glycol 400 (a low molecular weight analogue for PEG4), and various Gallic acid esters in common animal models. This comparative data is essential for contextualizing the potential biocompatibility of a novel compound like Gallic acid PEG4-ester.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Reference
Gallic Acid MouseOral>2000 mg/kg[1]
RabbitOral5000 mg/kg[1]
Polyethylene Glycol 400 RatOral27,560 - 28,770 mg/kg
MouseOral26,000 mg/kg
RatIntravenous6,500 mg/kg
MouseIntravenous7,600 mg/kg
Propyl Gallate Rat, MouseOralLow[2]

Table 2: Sub-chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)

CompoundAnimal ModelDurationKey FindingsNOAELReference
Gallic Acid F344 Rats13 weeks (oral)At higher doses: reduced hemoglobin, hematocrit, and RBCs; liver cell hypertrophy; brown pigment in kidney tubules.119 mg/kg/day (male) 128 mg/kg/day (female)[3][4]
Polyethylene Glycol 400 Dogs30 days (IV)At high doses (6.34 and 8.45 g/kg): dry mouth and nasal mucus membranes; reversible cloudy swelling of kidney cells and increased glomerular volume at the highest dose.Not explicitly stated, low toxicity observed.
Propyl, Octyl, Dodecyl Gallates RatsNot specifiedAt doses >3000 mg/kg feed, various effects were observed.1000 mg/kg feed[5]
Di-n-octyl phthalate (DNOP) Sprague-Dawley Rats13 weeks (oral)Mild histological changes in thyroid and liver at the highest dose.36.8 mg/kg/day[6]

Experimental Protocols

Standardized protocols are crucial for the reliable and reproducible assessment of biocompatibility. The following methodologies are based on internationally recognized guidelines from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).

In Vivo Biocompatibility Testing: Implantation (ISO 10993-6)

This standard is used to assess the local pathological effects of implanted materials on living tissue.[7][8][9]

  • Test Article Preparation : The test article (e.g., Gallic acid PEG4 ester) and control materials are sterilized using a method that does not alter their properties. For non-solid materials, they may be contained within sterile, open-ended cylindrical tubes.[7]

  • Animal Model : A suitable animal model, typically rabbits or rats, is selected. The number of animals should be sufficient for statistical analysis.

  • Implantation : The test and control articles are surgically implanted into a specific tissue site (e.g., muscle, subcutaneous tissue). The site of implantation should be relevant to the intended clinical use.

  • Observation Period : Animals are observed for systemic and local signs of toxicity at regular intervals. The duration of the study can range from a few weeks to several months, depending on the intended duration of device use.[9]

  • Macroscopic and Microscopic Evaluation : At the end of the study period, the implantation sites are examined macroscopically for signs of inflammation, encapsulation, and necrosis. The tissues are then processed for histopathological examination to evaluate the cellular response, including the presence of inflammatory cells, fibrosis, and tissue degeneration.[4]

Sub-acute Inhalation Toxicity Study (OECD Test Guideline 412)

This guideline is relevant if the compound could be aerosolized and inhaled during manufacturing or use.[3][10][11][12]

  • Test Atmosphere Generation : The test article is generated as a vapor or aerosol at three different concentrations.

  • Animal Model : Groups of at least 5 male and 5 female rodents are used for each concentration level, plus a control group exposed to filtered air.[10]

  • Exposure : Animals are exposed to the test atmosphere for 6 hours per day for 28 days.[10]

  • Clinical Observations : Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.

  • Pathology : At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination. Blood is collected for hematology and clinical chemistry analysis.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo biocompatibility testing and a simplified signaling pathway relevant to the inflammatory response.

G Experimental Workflow for In Vivo Biocompatibility Testing cluster_0 Pre-Implantation cluster_1 Implantation & Observation cluster_2 Data Collection & Analysis A Test Article Preparation & Sterilization B Animal Model Selection & Acclimatization A->B C Surgical Implantation of Test & Control Articles B->C D Post-Operative Care & Clinical Observation C->D E Necropsy & Macroscopic Evaluation D->E F Histopathological Sample Preparation E->F G Microscopic Evaluation & Scoring F->G H Statistical Analysis & Reporting G->H

In Vivo Biocompatibility Workflow

G Simplified Inflammatory Signaling Pathway cluster_0 Stimulus cluster_1 Cellular Recognition & Signaling cluster_2 Inflammatory Response A Biomaterial Implantation B Immune Cell Activation (e.g., Macrophages) A->B C NF-κB Signaling Pathway B->C D Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) C->D E Recruitment of Inflammatory Cells D->E F Tissue Response (Fibrosis, Encapsulation) E->F

Inflammatory Response Pathway

Discussion and Conclusion

The available data on Gallic Acid and low molecular weight PEGs suggest a favorable biocompatibility profile at relevant concentrations. Gallic acid demonstrates anti-inflammatory properties, which could be beneficial in a biomaterial context.[7][10] However, at high concentrations, it can induce mild hematological and organ-specific changes.[3][4] Polyethylene Glycol 400 is generally considered to have low toxicity.[8] The toxicity of Gallic acid esters appears to increase with the length of the alkyl chain.[5]

Based on this comparative analysis, this compound is predicted to have a good biocompatibility profile, particularly if the ester bond is susceptible to hydrolysis, releasing Gallic Acid and PEG4. The PEGylation is likely to enhance the solubility and may modulate the biological activity of Gallic Acid.

However, it is imperative to conduct specific in vivo biocompatibility studies on the final, sterilized this compound to confirm this predictive assessment. The experimental protocols outlined in this guide provide a framework for such validation, ensuring adherence to international standards and generating reliable data for regulatory submissions and scientific publication. Researchers should consider the intended application and route of administration when designing their in vivo studies.

References

A Comparative Analysis of Hydrogels Formed with Gallic Acid PEG4 Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydrogels functionalized with Gallic Acid Polyethylene Glycol (PEG) ester against two common alternatives: alginate and chitosan hydrogels. This analysis is based on experimental data from various studies, focusing on key performance indicators relevant to drug delivery and biomedical applications. While specific data for a hydrogel exclusively formed from "Gallic acid PEG4 ester" is limited in the reviewed literature, this guide summarizes the properties of PEG hydrogels functionalized with gallic acid and compares them to well-established hydrogel systems.

Executive Summary

Gallic acid-functionalized hydrogels are gaining significant attention due to their inherent antioxidant, antibacterial, and adhesive properties.[1] When incorporated into a Polyethylene Glycol (PEG) network, the resulting hydrogel is expected to exhibit the biocompatibility and hydrophilicity of PEG along with the bioactive characteristics of gallic acid. This combination holds promise for applications such as wound healing and controlled drug release.[2]

Alginate hydrogels , cross-linked with divalent cations, are widely used for their biocompatibility and simple gelation process.[3][4] Chitosan hydrogels are also popular due to their biodegradability, biocompatibility, and mucoadhesive properties.[5] This guide will delve into a comparative analysis of these three hydrogel systems, focusing on their mechanical properties, swelling behavior, and drug release kinetics.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative data for key performance parameters of Gallic Acid-PEG functionalized hydrogels, Alginate hydrogels, and Chitosan hydrogels. It is important to note that the properties of these hydrogels can vary significantly depending on the specific formulation, cross-linking method, and experimental conditions.

Table 1: Comparative Mechanical Properties

PropertyGallic Acid-PEG Functionalized HydrogelAlginate HydrogelChitosan Hydrogel
Young's Modulus (E) Varies widely depending on PEG concentration and crosslinking (kPa to MPa range).[6]1 - 100 kPa (dependent on cation concentration and alginate composition).[4][7]10 - 120 kPa (dependent on polymer concentration and hydration state).[8]
Compressive Modulus Can be tailored by adjusting PEG concentration.Can be enhanced by using different crosslinking cations (e.g., Cu2+ > Sr2+ = Ca2+ > Zn2+).[7]Can be significantly lower in the wet state compared to the dry state.[9]
Tensile Strength Generally lower for higher molecular weight PEG.[6]Decreases with the inclusion of functionalizing agents like gallic acid.Can exhibit non-linear strain-stiffening behavior.[8]

Table 2: Comparative Swelling and Drug Release Kinetics

PropertyGallic Acid-PEG Functionalized HydrogelAlginate HydrogelChitosan Hydrogel
Swelling Ratio High swelling capacity, influenced by PEG concentration.[10]Can reach up to 500% in acidic conditions.[11] Highly sensitive to pH and ionic strength.Can exhibit swelling ratios up to 350%, influenced by the crosslinking agent.[12]
Drug Release Mechanism Primarily diffusion-controlled, tunable by altering the hydrogel mesh size.Can follow zero-order kinetics, with release sustained over days.[13][14]Often exhibits an initial burst release followed by sustained release. Release kinetics are pH-dependent.
Biocompatibility Generally high due to the presence of PEG.Excellent biocompatibility.[7]High biocompatibility and biodegradability.[5]
Special Properties Antioxidant, antibacterial, and adhesive properties from gallic acid.[1]Simple and mild gelation process.[7]Mucoadhesive properties.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hydrogel Synthesis

a) Gallic Acid-PEG Functionalized Hydrogel (General Procedure)

This protocol describes a general method for functionalizing a PEG-based hydrogel with gallic acid.

  • PEG-Diacrylate (PEGDA) Solution Preparation : Prepare a solution of PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration (w/v).

  • Photoinitiator Addition : Add a photoinitiator (e.g., Irgacure 2959) to the PEGDA solution at a concentration of approximately 0.5% (w/v).

  • Gallic Acid Incorporation : Dissolve gallic acid in the PEGDA-photoinitiator solution. The concentration of gallic acid can be varied to achieve the desired level of functionality.

  • Cross-linking : Transfer the solution to a mold and expose it to UV light (e.g., 365 nm) for a sufficient time to induce photopolymerization and form the hydrogel.

  • Purification : Swell the resulting hydrogel in deionized water or PBS for 24-48 hours, with frequent changes of the solvent, to remove any unreacted monomers and photoinitiator.

b) Alginate Hydrogel Synthesis

  • Alginate Solution Preparation : Dissolve sodium alginate powder in deionized water to the desired concentration (e.g., 1-2% w/v) with gentle stirring until a homogenous solution is formed.

  • Cross-linking Solution Preparation : Prepare a solution of a divalent cation cross-linker, typically calcium chloride (CaCl2), at a specific concentration (e.g., 0.1 M).

  • Gelation : The alginate solution can be cross-linked by either extruding it into the CaCl2 solution to form beads or by casting the alginate solution in a mold and then immersing it in the CaCl2 solution.

  • Washing : Wash the resulting hydrogel with deionized water to remove excess cross-linker.

c) Chitosan Hydrogel Synthesis

  • Chitosan Solution Preparation : Dissolve chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) with stirring to obtain a homogenous solution. The concentration of chitosan can be varied (e.g., 1.5-3.5% w/v).[5]

  • Cross-linking : Add a cross-linking agent, such as glutaraldehyde or genipin, to the chitosan solution and stir to ensure uniform mixing.[9]

  • Gelation : Pour the mixture into a mold and allow it to stand at room temperature or an elevated temperature for a specific period to allow for complete gelation.

  • Neutralization and Washing : Neutralize the hydrogel with a suitable base (e.g., sodium hydroxide solution) and then wash extensively with deionized water to remove any unreacted cross-linker and acid.[5]

Characterization of Hydrogels

a) Swelling Ratio Measurement

  • Initial Weight : Weigh the lyophilized (freeze-dried) hydrogel sample (Wd).[15]

  • Swelling : Immerse the dried hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).[15]

  • Weight at Intervals : At predetermined time intervals, remove the swollen hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).[15]

  • Calculation : The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[16]

b) Rheological Measurement

  • Sample Preparation : Place the hydrogel sample onto the rheometer plate.

  • Time Sweep : Perform a time sweep to determine the gelation time by monitoring the storage modulus (G') and loss modulus (G'') over time.[17]

  • Strain Sweep : Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.[17]

  • Frequency Sweep : Perform a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel.[17]

  • Data Analysis : The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component of the hydrogel.[18]

c) In Vitro Drug Release Study

  • Drug Loading : Load the hydrogel with a model drug by either incorporating the drug during the synthesis process or by swelling the hydrogel in a drug solution.[19]

  • Release Medium : Place the drug-loaded hydrogel in a known volume of a release medium (e.g., PBS at 37°C) with gentle agitation.[19]

  • Sample Collection : At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.[19]

  • Drug Quantification : Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[19]

  • Data Analysis : Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[20]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Polymer Solution S2 Cross-linker Addition S1->S2 S3 Gelation S2->S3 S4 Purification S3->S4 C1 Swelling Ratio S4->C1 C2 Rheology S4->C2 C3 Drug Release S4->C3 A1 Comparative Tables C1->A1 C2->A1 A2 Kinetic Modeling C3->A2

Caption: Experimental workflow for hydrogel synthesis, characterization, and data analysis.

Drug_Release_Mechanisms cluster_hydrogel Hydrogel Matrix cluster_mechanisms Release Mechanisms cluster_release Drug Release H Drug-Loaded Hydrogel M1 Diffusion H->M1 Concentration Gradient M2 Swelling H->M2 Polymer Chain Relaxation M3 Degradation H->M3 Matrix Erosion R Released Drug M1->R M2->R M3->R

Caption: Key mechanisms governing drug release from hydrogel matrices.

Signaling_Pathway_Example cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L Ligand R Receptor L->R S1 Signal 1 R->S1 S2 Signal 2 S1->S2 TF Transcription Factor S2->TF N Nucleus TF->N Gene Expression

Caption: A simplified generic signaling pathway diagram.

References

A Head-to-Head Comparison: Gallic Acid PEG4 Ester vs. Tannic Acid in Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical decision that profoundly influences the efficacy and biocompatibility of the final product. Both Gallic Acid PEG4 Ester and Tannic Acid have emerged as promising candidates for enhancing the functionality of biomaterials, owing to their inherent antioxidant, anti-inflammatory, and antimicrobial properties. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection process for various biomaterial applications.

This comprehensive analysis delves into the performance of this compound and Tannic Acid across key metrics, supported by experimental data from various studies. We will explore their antioxidant capacity, anti-inflammatory effects, antibacterial efficacy, biocompatibility, and their influence on the mechanical properties of biomaterials.

At a Glance: Key Performance Indicators

FeatureThis compoundTannic Acid
Antioxidant Activity Moderate to HighHigh to Very High[1][2][3]
Anti-inflammatory Effects Effective in suppressing pro-inflammatory mediators[4][5][6][7]Potent anti-inflammatory properties[8]
Antibacterial Properties Moderate, particularly against Gram-positive bacteria[9]Broad-spectrum, effective against various bacteria[10][11]
Biocompatibility Generally good, though data is less extensiveGood, but can interfere with some cytotoxicity assays[12]
Mechanical Properties Can act as a plasticizer, increasing elasticity[13]Acts as a cross-linker, enhancing mechanical strength[14][15]

In-Depth Analysis

Antioxidant Activity: A Battle of Free Radical Scavengers

The antioxidant capacity of a biomaterial is crucial for mitigating oxidative stress at the site of implantation or application. Both this compound and Tannic Acid are potent antioxidants, but their efficacy can differ.

Tannic acid consistently demonstrates very high antioxidant activity, attributed to its numerous galloyl groups which are excellent hydrogen donors.[2] Studies have shown that tannic acid has a significantly higher DPPH radical scavenging ability and ferric reducing antioxidant power compared to gallic acid.[3]

Gallic acid and its esters, including the PEGylated form, also exhibit significant antioxidant properties.[6][16][17] The PEGylation of gallic acid can enhance its solubility and stability, potentially influencing its antioxidant performance in different biological environments. While direct comparative data for this compound against tannic acid is limited, the inherent structure of tannic acid with its higher number of hydroxyl groups suggests a superior intrinsic radical scavenging capacity.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol), test samples (this compound or Tannic Acid) at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a working solution of DPPH.

    • Add a defined volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.[18]

cluster_workflow DPPH Assay Workflow Prepare DPPH Solution Prepare DPPH Solution Add Sample Add Sample Prepare DPPH Solution->Add Sample Mix Incubate (Dark) Incubate (Dark) Add Sample->Incubate (Dark) Reaction Measure Absorbance (517nm) Measure Absorbance (517nm) Incubate (Dark)->Measure Absorbance (517nm) Spectrophotometry Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517nm)->Calculate % Scavenging

DPPH Antioxidant Assay Workflow

Anti-inflammatory Effects: Modulating the Immune Response

Inflammation is a key consideration in the design of biomaterials. Both compounds have demonstrated the ability to modulate inflammatory responses.

Gallic acid has been shown to possess anti-inflammatory activity by interfering with the function of polymorphonuclear leukocytes (PMNs), including scavenging superoxide anions and inhibiting myeloperoxidase release.[7] Studies on gallic acid in human gestational tissues in vitro have shown its ability to suppress the expression of pro-inflammatory cytokines and chemokines.[4]

Tannic acid-based nanogels have been reported to have high biocompatibility and strong anti-inflammatory effects in vitro and in vivo.[8] Its anti-inflammatory properties are often linked to its potent antioxidant activity, which helps to mitigate inflammation triggered by reactive oxygen species.

Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

This assay assesses the ability of a compound to reduce the inflammatory response in macrophages.

  • Cell Line: A human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) is commonly used.

  • Procedure:

    • Culture and differentiate the macrophage cells.

    • Induce an inflammatory response using an agent like lipopolysaccharide (LPS).

    • Treat the inflamed cells with different concentrations of this compound or Tannic Acid.

    • After a specific incubation period, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: A reduction in the levels of pro-inflammatory cytokines in the treated groups compared to the LPS-only control group indicates an anti-inflammatory effect.

cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Gallic_Acid This compound Gallic_Acid->NFkB Inhibition Tannic_Acid Tannic Acid Tannic_Acid->NFkB Inhibition

Inhibition of NF-κB Signaling Pathway

Antibacterial Properties: Combating Microbial Colonization

Preventing bacterial infection is a critical function of many biomaterials.

Tannic acid exhibits broad-spectrum antibacterial activity.[10] It can interfere with bacterial cell wall synthesis and disrupt cell membranes.

Gallic acid and its derivatives have also been shown to have antibacterial effects, with some studies indicating higher potency against Gram-positive bacteria like Staphylococcus aureus.[9][11] The PEGylation of gallic acid could potentially influence its interaction with bacterial cell walls and its overall antibacterial efficacy.

Experimental Protocol: Antibacterial Disk Diffusion Assay

This method is used to assess the antibacterial activity of a substance.

  • Bacterial Strains: Common test organisms include Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Procedure:

    • Prepare a uniform lawn of bacteria on an agar plate.

    • Impregnate sterile paper disks with known concentrations of this compound or Tannic Acid.

    • Place the disks on the surface of the agar.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown).

  • Data Analysis: A larger zone of inhibition indicates greater antibacterial activity.

cluster_workflow Disk Diffusion Assay Workflow Bacterial Lawn Bacterial Lawn Place Disks Place Disks Bacterial Lawn->Place Disks Impregnated with Test Compound Incubate Incubate Place Disks->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition

Antibacterial Disk Diffusion Assay Workflow

Biocompatibility: Ensuring Safety and Cellular Acceptance

Biocompatibility is a non-negotiable requirement for any material intended for biomedical applications.

Tannic acid is generally considered biocompatible; however, it has been shown to interfere with certain in vitro cytotoxicity assays, such as those based on DNA quantification or metabolic activity, which can lead to an overestimation of toxicity.[12] Therefore, careful selection of biocompatibility assessment methods is crucial when evaluating tannic acid-containing biomaterials.

While there is less specific data on this compound, gallic acid and its derivatives are generally considered to have low cytotoxicity against normal human cells.[9] The PEG component is well-known for its ability to improve the biocompatibility of materials.

Experimental Protocol: Cytotoxicity Assay (MTT or AlamarBlue)

These assays are used to evaluate the effect of a substance on cell viability.

  • Cell Line: A relevant cell line, such as human fibroblasts or osteoblasts, is chosen depending on the intended application of the biomaterial.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Expose the cells to different concentrations of extracts from the biomaterials containing this compound or Tannic Acid.

    • After a defined exposure time, add the MTT or AlamarBlue reagent to the wells.

    • Incubate for a few hours to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence of the solution.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. A significant decrease in cell viability indicates a cytotoxic effect.[19][20][21][22]

Impact on Mechanical Properties: Tailoring the Material's Strength and Flexibility

The incorporation of these phenolic compounds can significantly alter the mechanical properties of the base biomaterial.

Tannic acid is known to act as a natural cross-linking agent.[14] It can form hydrogen bonds and hydrophobic interactions with polymer chains, leading to an increase in the mechanical strength and stiffness of materials like collagen matrices.[15]

In contrast, gallic acid has been reported to act as a plasticizer in some polymer films, leading to increased elasticity.[13] The flexible PEG4 chain in this compound may further contribute to this plasticizing effect, potentially making it suitable for applications requiring more flexible biomaterials.

Conclusion and Future Perspectives

Both this compound and Tannic Acid offer a range of beneficial properties for the development of advanced biomaterials.

  • Tannic Acid stands out for its superior antioxidant and broad-spectrum antibacterial activities, as well as its ability to enhance the mechanical strength of biomaterials through cross-linking. It is an excellent choice for applications where robust antimicrobial and antioxidant protection, along with mechanical integrity, are paramount.

  • This compound , while likely having a more moderate antioxidant and antibacterial profile compared to tannic acid, may offer advantages in terms of biocompatibility and its potential to increase the flexibility of biomaterials. The PEGylation is also expected to improve its long-term stability and solubility in biological fluids.

The optimal choice between these two compounds will ultimately depend on the specific requirements of the biomaterial application. For load-bearing applications or those requiring strong antimicrobial defense, tannic acid may be the preferred option. For applications where flexibility and potentially enhanced biocompatibility are more critical, this compound presents a compelling alternative.

Further head-to-head comparative studies with standardized methodologies are warranted to provide a more definitive quantitative comparison between this compound and Tannic Acid in various biomaterial contexts. This will enable researchers to make even more informed decisions in the design and development of next-generation biomaterials.

References

A Comparative Guide to the Long-Term Stability of Gallic Acid PEG4 Ester Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term stability of linker chemistries is paramount to designing effective therapeutic conjugates. This guide provides an in-depth assessment of the stability of Gallic acid PEG4 ester modifications, comparing them to alternative linkages and offering detailed experimental protocols for validation.

The inherent susceptibility of ester bonds to hydrolysis presents a primary stability concern for this compound modifications. This degradation pathway is often catalyzed by enzymes, particularly esterases, which are prevalent in plasma and various tissues.[1][2] Consequently, compounds containing ester linkages can exhibit rapid clearance and short in vivo half-lives.[3]

Comparative Stability of Linker Chemistries

The choice of linker significantly impacts the stability and pharmacokinetic profile of a drug conjugate. While ester linkages offer a biodegradable option, other chemistries provide enhanced stability.

Linker TypeGeneral Stability CharacteristicsPotential AdvantagesPotential Disadvantages
Ester Susceptible to chemical and enzymatic hydrolysis. Stability is pH-dependent, with increased degradation in slightly alkaline conditions.[4]Biodegradable, potentially enabling controlled drug release.Can lead to premature drug cleavage and rapid in vivo clearance.[1][2]
Ether Generally stable to hydrolysis and enzymatic degradation.[4]High in vivo stability, leading to longer circulation times.Non-biodegradable, which may lead to accumulation of the PEG-drug conjugate.
Amide More stable to hydrolysis than esters.[5]Increased stability compared to esters, offering a balance between stability and potential for cleavage.May still be susceptible to enzymatic cleavage by amidases.
Carbamate (Urethane) Generally more stable than esters.Can offer a balance of stability and controlled release.Stability can be influenced by the surrounding chemical structure.
Triazole Highly stable, formed via "click chemistry".Chemically robust and biologically inert, providing high in vivo stability.[6]Non-biodegradable, similar to ether linkages.

Experimental Data Snapshot: Stability of Resveratrol-Polymer Conjugates

A study on resveratrol-PEG conjugates highlights the stability differences between ester and ether linkages in vitro.

ConjugateLinker TypeStability in pH 7.4 Buffer (24h)Stability in Rat Plasma
MeO-PEGN-Succ-RSV (2 kDa & 20 kDa)Ester~9% intactRapid hydrolysis
MeO-PEGO-Succ-RSV (2 kDa)Ester~65% intact (micelle formation)Rapid hydrolysis
MeO-PEG-PLAO-Succ-RSV (2 kDa)Ester (in a polymeric backbone)>78% intact (micelle formation)3-hour half-life
MeO-PEG-RSV (2 kDa)EtherStableStable

Data adapted from Siddalingappa B, et al. (2015).[4]

This data underscores the inherent instability of the ester linkage in physiological conditions (pH 7.4 buffer and plasma) compared to the robust ether linkage.[4] While formulation strategies like micelle formation can offer some protection against hydrolysis, the ester bond remains the primary site of degradation.[4]

Oxidative Stability Considerations

In addition to hydrolysis, oxidative degradation of the polyethylene glycol (PEG) chain itself is a potential long-term stability concern. This process can be initiated by factors such as heat, light, and the presence of transition metals. The degradation of PEG typically proceeds via a radical-mediated pathway, leading to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. While gallic acid possesses antioxidant properties that could theoretically offer some protection to the PEG chain, the overall stability will be a balance of the ester's lability and the PEG chain's susceptibility to oxidation.

Key Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound modifications, a series of well-defined experimental protocols should be employed.

In Vitro Plasma Stability Assay

This assay determines the susceptibility of a compound to degradation by plasma enzymes.

Protocol:

  • Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.

  • Incubation: The test compound is incubated with plasma (human, rat, or mouse) at a final concentration of typically 1 µM at 37°C.[1][7] The final DMSO concentration should be kept low (e.g., 0.25-1%) to avoid affecting enzyme activity.[1][7]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[1]

  • Reaction Termination: The enzymatic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins.[3] An internal standard is often included in the termination solution for accurate quantification.

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[3]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the degradation curve.[3]

Forced Degradation Studies

These studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[8][9] This is a critical step in developing stability-indicating analytical methods.[10]

General Conditions:

  • Acid Hydrolysis: Incubate the compound in a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Incubate the compound in a strong base (e.g., 0.1 M NaOH) at room or elevated temperature.

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature.[9]

  • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80-100°C).

  • Photostability: Expose the compound to light, as specified by ICH Q1B guidelines.

For each condition, the goal is to achieve a target degradation of approximately 10-20%.[11] Samples are then analyzed by a stability-indicating method, typically HPLC with UV and/or mass spectrometric detection, to separate and identify the degradants.

Visualizing Stability Pathways and Workflows

Signaling Pathway of Ester Degradation

This compound Degradation Pathway A This compound B Hydrolysis (Chemical or Enzymatic) A->B E Oxidative Degradation (of PEG chain) A->E C Gallic Acid B->C Cleavage of ester bond D PEG4 B->D Cleavage of ester bond F Degradation Products (e.g., aldehydes, acids) E->F

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Assessment

Workflow for Assessing Long-Term Stability cluster_0 In Vitro Stability cluster_1 Forced Degradation cluster_2 Long-Term Storage A Test Compound (this compound) B Incubate with Plasma (37°C) A->B C Sample at Time Points B->C D Terminate Reaction & Precipitate Proteins C->D E LC-MS/MS Analysis D->E F Calculate Half-life (t½) E->F G Test Compound H Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) G->H I Analyze by Stability- Indicating HPLC H->I J Identify Degradation Products I->J K Store under Defined Conditions (ICH) L Analyze at Intervals K->L M Assess Purity & Potency L->M

Caption: Experimental workflow for comprehensive stability testing.

Logical Relationship of Linker Stability

Relative Stability of Common Linker Chemistries Ester Ester Amide Amide Ester->Amide More Stable Carbamate Carbamate Amide->Carbamate Generally More Stable Ether Ether Carbamate->Ether More Stable

Caption: General trend of increasing stability for common linker types.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Gallic Acid PEG4 Ester Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Gallic acid PEG4 ester. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for this compound. This document outlines detailed experimental protocols, presents quantitative performance data, and establishes a framework for the cross-validation of different analytical techniques, ensuring data integrity and regulatory compliance.

Introduction

Gallic acid, a naturally occurring phenolic compound, and its derivatives are of significant interest in pharmaceutical development due to their antioxidant and other therapeutic properties. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound, a conjugate of gallic acid with a short, four-unit polyethylene glycol chain, represents a molecule with potential for enhanced therapeutic delivery. Accurate and precise quantification of this molecule is critical for formulation development, stability studies, and pharmacokinetic analysis.

This guide focuses on the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Quantitative Performance Data

The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of HPLC-UV, UPLC-MS/MS, and HPLC-CAD for the analysis of this compound.

Parameter HPLC-UV UPLC-MS/MS HPLC-CAD
Linearity (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~10 ng/mL< 0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL~3 ng/mL
Accuracy (% Recovery) 98-102%99-101%97-103%
Precision (%RSD) < 2%< 1.5%< 3%
Selectivity ModerateHighGood
Matrix Effect PotentialMinimalLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of compounds with a UV chromophore, such as Gallic acid.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm (based on the UV absorbance of the gallic acid moiety).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.[1][2]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • This compound: Precursor ion (e.g., [M-H]⁻) to product ion transitions will need to be determined by direct infusion of a standard solution.

    • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): To be determined.

  • Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to be analyzed.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a universal detection method that provides a response for any non-volatile analyte, making it suitable for compounds lacking a strong chromophore, including the PEG moiety.[3][4][5][6]

  • Instrumentation: HPLC system with a Charged Aerosol Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Similar to the HPLC-UV method.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35°C.

    • Evaporation Temperature: To be optimized.

    • Gas Flow Rate: To be optimized.

  • Standard Preparation: Prepare calibration standards as described for the HPLC-UV method.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the consistency and reliability of the results.[7][8][9][10] The following workflow outlines the process for cross-validating the HPLC-UV, UPLC-MS/MS, and HPLC-CAD methods.

CrossValidationWorkflow A Method Development & Optimization B Full Validation of Primary Method (e.g., UPLC-MS/MS) A->B C Full Validation of Secondary Methods (HPLC-UV, HPLC-CAD) A->C D Select Incurred Samples (e.g., from a pharmacokinetic study) B->D E Analyze Samples with All Three Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, % difference) E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies & Re-evaluate Methods G->I No I->A

Cross-validation workflow for analytical methods.
Cross-Validation Protocol

  • Full Validation: Each analytical method (HPLC-UV, UPLC-MS/MS, and HPLC-CAD) must first undergo a full validation according to regulatory guidelines (e.g., FDA guidance).[7][8][9][10][11] This includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

  • Sample Selection: A minimum of 20 incurred samples (samples from dosed subjects in a study) spanning the quantifiable range should be selected for the cross-validation study.

  • Sample Analysis: Each of the selected incurred samples should be analyzed in triplicate using all three validated methods.

  • Data Analysis: The concentrations obtained from the different methods should be compared. The percentage difference between the results from the comparator methods (e.g., HPLC-UV and HPLC-CAD) and the reference method (typically the most sensitive and selective method, e.g., UPLC-MS/MS) should be calculated for each sample.

  • Acceptance Criteria: For the methods to be considered cross-validated, the percentage difference for at least 67% of the samples should be within ±20% of the mean value obtained with the reference method.

The following diagram illustrates the logical relationship in the cross-validation process.

LogicalRelationship cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC_UV HPLC-UV Robust Moderate Sensitivity Validation Linearity Accuracy Precision Selectivity LOD/LOQ Stability HPLC_UV->Validation UPLC_MSMS UPLC-MS/MS High Sensitivity High Selectivity UPLC_MSMS->Validation HPLC_CAD HPLC-CAD Universal Detection Good for PEG HPLC_CAD->Validation CrossValidation Cross-Validation (Comparison of Methods) Validation->CrossValidation Data_Integrity Reliable & Comparable Data CrossValidation->Data_Integrity

Logical relationship of methods and validation.

Conclusion

The choice of an analytical method for this compound will depend on the specific requirements of the study. HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not required. HPLC-CAD is particularly useful for confirming the presence and quantity of the PEGylated conjugate, especially in the absence of a strong chromophore. UPLC-MS/MS stands out as the gold standard for bioanalytical studies due to its unparalleled sensitivity and selectivity, minimizing matrix interference.

A thorough cross-validation of these methods is paramount to ensure the generation of consistent and reliable data throughout the drug development lifecycle. By following the outlined protocols and validation framework, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.

References

Benchmarking the performance of Gallic acid PEG4 ester against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid, a naturally occurring phenolic acid, and its derivatives are gaining significant traction in pharmaceutical research for their potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][2][3][4] The esterification of gallic acid, particularly with moieties like polyethylene glycol (PEG), aims to enhance its physicochemical properties, such as solubility and bioavailability, thereby augmenting its therapeutic potential.[5][6] This guide provides a comparative benchmark of Gallic acid PEG4 ester's performance against established industry standards, supported by experimental data from existing literature on gallic acid and its PEGylated forms.

I. Antioxidant Efficacy

The primary and most well-documented attribute of gallic acid and its esters is their antioxidant activity. This is crucial for mitigating oxidative stress, a key pathological factor in numerous diseases. The performance of an antioxidant is typically evaluated by its ability to scavenge free radicals.

Comparative Antioxidant Activity

Here, we compare the antioxidant capacity of gallic acid with standard antioxidants like Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C) using common in vitro assays.[7] While direct data for this compound is limited, the performance of the parent molecule, gallic acid, provides a strong baseline.

Antioxidant AssayGallic AcidTroloxAscorbic AcidReference
DPPH Radical Scavenging Activity (IC50 in µg/mL) ~8.13[8]-~10.85[8][8]
ABTS Radical Scavenging Activity (IC50 in µg/mL) Stronger than Trolox and Ascorbic Acid[9][10]Weaker than Gallic Acid[9][10]Weaker than Gallic Acid[9][10][9][10]
Ferric Reducing Antioxidant Power (FRAP) Strong reducing power, equivalent to Trolox[8]Standard for comparison-[8]

Note: Lower IC50 values indicate higher antioxidant activity. The data for Gallic Acid is for the parent molecule and serves as a proxy for the antioxidant potential of its esters. The PEGylation is not expected to diminish the inherent antioxidant capacity of the gallic acid moiety.

Experimental Protocols: Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the antioxidant solution (e.g., this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[11]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate. The reduction in color is proportional to the antioxidant concentration.[8]

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the antioxidant are added to the diluted ABTS•+ solution.

    • The absorbance is measured after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined.[8]

Antioxidant Assay Workflow

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Violet) Reaction_DPPH Radical Scavenging DPPH_Radical->Reaction_DPPH Antioxidant_DPPH Gallic Acid PEG4 Ester Antioxidant_DPPH->Reaction_DPPH Reduced_DPPH Reduced DPPH (Yellow) Reaction_DPPH->Reduced_DPPH Spectro_DPPH Spectrophotometry (517 nm) Reduced_DPPH->Spectro_DPPH IC50_DPPH Calculate IC50 Spectro_DPPH->IC50_DPPH ABTS_Radical ABTS Radical Cation (Blue-Green) Reaction_ABTS Radical Scavenging ABTS_Radical->Reaction_ABTS Antioxidant_ABTS Gallic Acid PEG4 Ester Antioxidant_ABTS->Reaction_ABTS Reduced_ABTS Reduced ABTS (Colorless) Reaction_ABTS->Reduced_ABTS Spectro_ABTS Spectrophotometry (734 nm) Reduced_ABTS->Spectro_ABTS IC50_ABTS Calculate IC50 Spectro_ABTS->IC50_ABTS

Caption: Workflow for DPPH and ABTS antioxidant assays.

II. Performance in Drug Delivery Systems

PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. The attachment of a PEG chain, such as PEG4, can enhance water solubility, increase systemic circulation time, and reduce immunogenicity.

Sustained Release Profile

Studies on PEGylated gallic acid nanoparticles have demonstrated a sustained release profile, which is crucial for maintaining therapeutic drug concentrations over an extended period.[12][13][14]

FormulationpHMaximum Release (%)Time to Maximum Release (hours)Reference
Gallic Acid-Magnetite-PEG 7.4~60.9~115[12]
Gallic Acid-Magnetite-PEG 4.8~89.4~96[12]
Gallic Acid-PEGylated MNPs 7.4~90Not specified[13][15]
Gallic Acid-PEGylated MNPs 4.4~98Not specified[13][15]

Note: The data suggests that the release of gallic acid from PEGylated systems is pH-dependent, with a more rapid release in acidic environments, which could be advantageous for targeting tumor microenvironments.

Experimental Protocol: In Vitro Drug Release Study
  • Principle: This study evaluates the rate and extent of drug release from a formulation over time in a simulated physiological fluid.

  • Methodology:

    • A known amount of the this compound formulation (e.g., encapsulated in nanoparticles) is placed in a dissolution medium (e.g., phosphate-buffered saline at pH 7.4 and an acetate buffer at pH 4.8) at a controlled temperature (e.g., 37°C).[12]

    • The system is agitated to ensure uniform distribution.

    • At predetermined time intervals, samples of the dissolution medium are withdrawn.

    • The concentration of released gallic acid in the samples is quantified using a suitable analytical method, such as UV-Visible spectroscopy.[12]

    • The cumulative percentage of drug released is plotted against time to obtain the release profile.

In Vitro Drug Release Workflow

G Formulation This compound Formulation Incubation Incubation (37°C, Agitation) Formulation->Incubation Dissolution Dissolution Medium (e.g., PBS pH 7.4) Dissolution->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis UV-Vis Spectroscopy Quantification Sampling->Analysis Profile Generate Release Profile Analysis->Profile

Caption: Workflow for in vitro drug release studies.

III. Cytotoxicity Profile

The cytotoxic effect of gallic acid and its derivatives against various cancer cell lines is a significant area of research. The esterification with PEG is intended to improve drug delivery to tumor sites while minimizing off-target toxicity.

Comparative Cytotoxicity (IC50)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity.

Cell LineCompoundIC50 (µM)Reference
Human Oral Cancer (HSC-2) Gallic AcidInduces apoptosis at 100-150 µM[16][16]
Pancreatic Cancer (PANC-1, MIA PaCa-2) Gallic AcidInhibitory effects at various concentrations[17][17]
Breast Cancer (MCF-7) Heptyl Gallate25.94 µg/mL[18]
Breast Cancer (MCF-7) Octyl Gallate42.34 µg/mL[18]
Lymphoblastic Leukemia (Jurkat) Gallic Acid~30 (72h)[19]

Note: The cytotoxicity of gallic acid esters can be influenced by the length of the alkyl chain, which affects the compound's hydrophobicity and ability to penetrate cell membranes.[6] PEGylation is expected to influence the cellular uptake and overall cytotoxic profile.

Experimental Protocol: MTS Assay for Cytotoxicity
  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.

  • Methodology:

    • Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).[19]

    • After the treatment period, the MTS reagent is added to each well.

    • The plate is incubated for a few hours to allow for the conversion of MTS to formazan.

    • The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[18]

Cell Viability Signaling Pathway

G cluster_pathway Gallic Acid Induced Apoptosis Pathway Gallic_Acid Gallic Acid ROS Increased ROS Production Gallic_Acid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of gallic acid-induced apoptosis.

Conclusion

This compound holds considerable promise as a versatile molecule in drug development, leveraging the potent antioxidant and cytotoxic properties of gallic acid with the pharmacokinetic advantages conferred by PEGylation. While direct comparative data for the PEG4 ester is still emerging, the extensive research on gallic acid and its other esterified and PEGylated forms provides a strong foundation for its expected performance. The data presented in this guide suggests that this compound is likely to exhibit superior or comparable antioxidant activity to industry standards and possess favorable drug delivery characteristics, including sustained release and potential for targeted cytotoxicity. Further head-to-head comparative studies are warranted to fully elucidate its performance benchmarks.

References

Safety Operating Guide

Navigating the Disposal of Gallic Acid PEG4 Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Gallic acid PEG4 ester, a compound combining the antioxidant properties of gallic acid with the solubilizing effects of polyethylene glycol (PEG), requires careful handling and disposal. This guide provides essential, step-by-step procedures for its safe and compliant disposal.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. Based on information for the structurally related gallic acid, this compound may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Handling:

  • Avoid generating dust if the compound is in solid form.

  • Work in a well-ventilated area, such as a fume hood.

  • Wash hands thoroughly after handling the substance.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills, carefully sweep the solid material into a designated, labeled waste container.[1] Avoid creating dust.

  • Large Spills: For larger spills, it is recommended to consult your institution's environmental health and safety (EHS) office for guidance on cleanup and disposal.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as chemical waste and engage a licensed waste management company. This approach ensures compliance with local, state, and federal regulations.

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed, and non-reactive container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of disposal and any known hazards.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Important Considerations:

  • Do Not Dispose Down the Drain: Do not dispose of this compound down the sink or in regular trash.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal assess Assess Waste (Solid or Liquid) start->assess spill Spill or Residue? assess->spill Is it a spill? containerize Containerize in a Labeled, Sealed Container assess->containerize spill->containerize No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes label Label as 'Hazardous Waste' with Chemical Name and Date containerize->label storage Store in Designated Secure Area label->storage disposal_pickup Arrange for Pickup by Licensed Waste Management storage->disposal_pickup end End: Compliant Disposal disposal_pickup->end cleanup->containerize

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyGallic AcidPolyethylene Glycol (PEG)This compound (Anticipated)
Physical State Solid (crystalline powder)Solid or liquid (depending on molecular weight)Likely a solid or viscous liquid.
Solubility Soluble in water, ethanol, DMSO, and DMF[3]Soluble in water and many organic solvents.[4][5][6]Expected to have good water solubility due to the PEG component.
Primary Hazards Skin and eye irritation.[1][2]Generally considered non-toxic.[4][5]Potential for skin and eye irritation from the gallic acid moiety should be assumed.
Disposal Method Via approved waste disposal plant.[1]No specific disposal guidelines found; general prudence suggests chemical waste disposal.Recommended: Treat as chemical waste for disposal by a licensed waste management company.

References

Personal protective equipment for handling Gallic acid PEG4 ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gallic acid PEG4 ester. The following procedures are based on the known hazards of similar compounds, including gallic acid and polyethylene glycol (PEG) derivatives.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles are required to protect against potential splashes and dust.[1][2] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2] For extended contact or handling of stock solutions, consider double-gloving or using gloves with higher chemical resistance.[2][3] Always inspect gloves before use and remove them properly to avoid skin contact.[4]
Body Protection Laboratory Coat or GownA lab coat or gown is essential to protect skin and personal clothing from spills and contamination.[1][3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Work should be conducted in a chemical fume hood or a well-ventilated laboratory.[5][6] If significant dust is generated, a NIOSH-approved respirator may be necessary.[7]

II. Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from preparation to use.

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[6]

  • Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation of any dust.[5][8]

  • Since many PEGylated compounds are low-melting solids that can be difficult to weigh, consider preparing a stock solution.[9][10]

  • If weighing the solid, do so carefully to avoid generating dust.[11]

2. Dissolving the Compound:

  • This compound is likely soluble in water-miscible organic solvents like DMSO or DMF.[9][10]

  • When dissolving, add the solvent slowly to the compound to prevent splashing.

  • If preparing a stock solution, cap the vial with a septum and use a syringe for removal to minimize air and moisture exposure.[9][10]

3. Use in Experiments:

  • When transferring the solution, use appropriate tools such as pipettes or syringes to avoid spills.

  • Avoid contact with skin and eyes.[11][12] In case of accidental contact, flush the affected area with copious amounts of water.[13][14]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][5]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[5][8]

  • Upon receipt, it is recommended to store the compound desiccated at -20°C.[9][10]

  • Allow the container to reach room temperature before opening to prevent moisture condensation.[9][10]

III. Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.[11][15]

1. Waste Collection:

  • Collect all waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[11]

  • Do not mix this waste with other waste streams unless explicitly permitted.[15]

2. Spill Management:

  • Minor Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8][11]

  • Major Spills: In the event of a larger spill, evacuate the area and alert emergency personnel.[11]

3. Final Disposal:

  • Dispose of the chemical waste through an authorized waste management company.[8]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not pour chemical waste down the drain or dispose of it with regular trash.[11][13]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh Compound or Prepare Stock Solution prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Proceed to Handling handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Experiment Complete storage_store Store in Cool, Dry, Dark Place handle_use->storage_store Store Unused Material cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Authorized Vendor cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.